molecular formula C8H7BrO3S B1271991 4-Bromo-2-(methylsulfonyl)benzaldehyde CAS No. 849035-77-4

4-Bromo-2-(methylsulfonyl)benzaldehyde

Cat. No.: B1271991
CAS No.: 849035-77-4
M. Wt: 263.11 g/mol
InChI Key: KMXMXSSAUZKLCE-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylsulfonyl)benzaldehyde is a useful research compound. Its molecular formula is C8H7BrO3S and its molecular weight is 263.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXMXSSAUZKLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375527
Record name 4-Bromo-2-(methylsulfonyl)benzaldehyde
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Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-77-4
Record name 4-Bromo-2-(methylsulfonyl)benzaldehyde
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Record name 4-Bromo-2-(methylsulfonyl)benzaldehyde
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Record name 849035-77-4
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Foundational & Exploratory

In-Depth Technical Guide: 4-Bromo-2-(methylsulfonyl)benzaldehyde (CAS Number 849035-77-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and an electron-withdrawing methylsulfonyl group, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 849035-77-4[1][2]
Molecular Formula C₈H₇BrO₃S[1][2]
Molecular Weight 263.11 g/mol [1]
Melting Point 108-110 °C[2]
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Spectroscopic Data

While specific spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 10 ppm), the aromatic protons (in the range of 7-8.5 ppm), and the methyl protons of the sulfonyl group (around 3.3 ppm). The coupling patterns of the aromatic protons would be indicative of the 1,2,4-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde (around 190 ppm). The aromatic carbons will appear in the 120-145 ppm region, with their chemical shifts influenced by the bromo and methylsulfonyl substituents. The methyl carbon of the sulfonyl group is expected to resonate at approximately 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • A strong C=O stretching vibration for the aldehyde group in the region of 1690-1715 cm⁻¹.

  • S=O stretching vibrations for the sulfonyl group, typically appearing as two strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • C-H stretching vibrations for the aromatic ring and the aldehyde group just above 3000 cm⁻¹ and around 2850-2750 cm⁻¹, respectively.

  • C-Br stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the methyl group (CH₃), and the sulfonyl group (SO₂CH₃).

Synthesis and Reactivity

Conceptual Synthetic Workflow

A potential synthetic pathway could start from a readily available starting material like 4-bromo-2-fluorotoluene. The workflow would involve the oxidation of the methyl group to an aldehyde and the conversion of the fluoro group to a methylsulfonyl group.

G A 4-Bromo-2-fluorotoluene B Oxidation A->B e.g., KMnO₄ or CrO₃ C 4-Bromo-2-fluorobenzaldehyde B->C D Nucleophilic Aromatic Substitution (with Sodium Methanesulfinate) C->D NaSO₂CH₃ E This compound D->E

Caption: A potential synthetic workflow for this compound.

Key Reactions and Experimental Considerations
  • Oxidation of the Methyl Group: The methyl group of 4-bromo-2-fluorotoluene can be oxidized to an aldehyde using various oxidizing agents. Careful control of reaction conditions is necessary to avoid over-oxidation to the carboxylic acid.

  • Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing aldehyde group, can be displaced by a nucleophile. In this proposed synthesis, sodium methanesulfinate (NaSO₂CH₃) would be used to introduce the methylsulfonyl group. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

Reactivity and Use as a Building Block

The chemical reactivity of this compound is dictated by its three functional groups:

  • Aldehyde Group: This group readily undergoes nucleophilic addition and condensation reactions. It can be converted to alcohols, amines (via reductive amination), imines, and alkenes (e.g., through Wittig or Horner-Wadsworth-Emmons reactions). This functionality is crucial for extending the molecular scaffold.

  • Bromine Atom: The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of diverse substituents at the 4-position of the benzene ring.

  • Methylsulfonyl Group: This strong electron-withdrawing group influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution at the positions ortho and para to it. It also contributes to the overall polarity and potential for hydrogen bonding of the molecule, which can be important for biological activity.

Applications in Drug Discovery

Substituted benzaldehydes, particularly those bearing sulfonyl and halogen moieties, are prominent building blocks in the synthesis of pharmaceutically active compounds. The methylsulfonyl group is a common bioisostere for other functional groups and can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The structural motif of a substituted aromatic ring is prevalent in many kinase inhibitors, which are a major class of targeted cancer therapies. This compound can serve as a key intermediate in the synthesis of such inhibitors. The aldehyde can be used to construct heterocyclic ring systems often found in kinase inhibitor cores, while the bromine atom allows for the introduction of various substituents that can interact with specific residues in the kinase active site.

Logical Workflow for Application in Medicinal Chemistry

The following diagram illustrates a logical workflow for utilizing this compound in a medicinal chemistry program aimed at developing kinase inhibitors.

G cluster_0 Core Scaffold Synthesis cluster_1 Scaffold Diversification cluster_2 Biological Evaluation A This compound B Reaction at Aldehyde (e.g., Condensation, Cyclization) A->B C Core Heterocyclic Scaffold B->C D Cross-Coupling at Bromine (e.g., Suzuki, Buchwald-Hartwig) C->D E Diverse Library of Analogs D->E F Kinase Activity Assays E->F G Cell-based Proliferation Assays E->G H Structure-Activity Relationship (SAR) Studies F->H G->H I Lead Optimization H->I

Caption: A logical workflow for the use of this compound in drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, including potential therapeutic agents like kinase inhibitors. This guide provides a foundational understanding of its properties and applications to aid researchers and scientists in leveraging this compound for their research and development endeavors.

References

4-Bromo-2-(methylsulfonyl)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-(methylsulfonyl)benzaldehyde, a key intermediate in organic synthesis. This document details its physicochemical properties, provides hypothetical experimental protocols for its synthesis and analysis, and outlines a logical workflow for its characterization.

Core Compound Data

This compound is a substituted aromatic aldehyde containing a bromine atom and a methylsulfonyl group. These functional groups make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

A summary of its key quantitative data is presented below:

PropertyValueSource(s)
Molecular Formula C₈H₇BrO₃S[1][2][3]
Molecular Weight 263.11 g/mol [1][2][3][4]
CAS Number 849035-77-4[1][2]
Melting Point 108-110°C (decomposes)[5]
Appearance White to yellow solid (presumed)
Hazard Irritant[5]

Hypothetical Experimental Protocols

Synthesis of this compound

This hypothetical synthesis is adapted from procedures for related brominated and sulfonylated aromatic compounds. A potential synthetic route could involve the oxidation of a corresponding benzyl alcohol or the formylation of a suitable precursor. An alternative conceptual workflow is presented in the diagram below.

Logical Workflow for Synthesis and Verification

G cluster_synthesis Synthesis cluster_verification Verification start Starting Material: 2-Bromo-4-methylbenzonitrile step1 Oxidation to Carboxylic Acid start->step1 step2 Thionyl Chloride Treatment step1->step2 step3 Reduction to Aldehyde step2->step3 product Final Product: This compound step3->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterize ms Mass Spectrometry (EI or ESI) nmr->ms hplc HPLC Analysis ms->hplc ftir FTIR Spectroscopy hplc->ftir

Caption: A conceptual workflow for the synthesis and subsequent analytical verification of this compound.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from protocols for the analysis of other substituted benzaldehydes.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare a stock solution of the synthesized compound in acetonitrile (1 mg/mL).

    • Create a series of dilutions for a calibration curve.

    • Inject 10 µL of each standard and the sample solution.

    • Monitor the retention time and peak area to determine the purity of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.

3. Mass Spectrometry for Molecular Weight Confirmation

  • Instrumentation: A mass spectrometer, for instance, with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Infuse the solution into the mass spectrometer.

    • Acquire the mass spectrum and look for the molecular ion peak [M+H]⁺ or [M]⁺˙ to confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable.

References

Physical and chemical properties of 4-Bromo-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile intermediate in organic synthesis. The document details its structural characteristics, physicochemical data, reactivity profile, and proposed experimental protocols for its synthesis and analysis.

Core Compound Information

This compound is a substituted aromatic aldehyde featuring a bromine atom and a methylsulfonyl group attached to the benzene ring. These functional groups impart unique reactivity to the molecule, making it a valuable building block in the synthesis of more complex chemical entities, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference(s)
CAS Number 849035-77-4[1][2]
Molecular Formula C₈H₇BrO₃S[1][2][3]
Molecular Weight 263.11 g/mol [2][3]
Melting Point 108-110°C (decomposes)[1]
Appearance White to yellow solid (inferred)[4]
Solubility Poorly soluble in water; Soluble in organic solvents such as alcohols and ethers (inferred).[5]
Structural Characteristics

The structure of this compound incorporates three key functional groups that dictate its chemical behavior:

  • Aldehyde Group (-CHO): A reactive site for nucleophilic addition and condensation reactions, allowing for the formation of a wide range of derivatives.

  • Bromine Atom (-Br): A good leaving group in nucleophilic aromatic substitution and a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[6][7]

  • Methylsulfonyl Group (-SO₂CH₃): A strongly electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic substitution.[4] It also influences the regioselectivity of reactions.[4]

Spectroscopic Profile (Predicted)

TechniquePredicted Features
¹H NMR - Aromatic Protons: Signals expected in the aromatic region (~7.5-8.5 ppm), with splitting patterns determined by the substitution on the benzene ring.- Aldehyde Proton: A singlet peak expected at a downfield chemical shift (~9.5-10.5 ppm).- Methyl Protons: A singlet peak for the methylsulfonyl group expected around 3.0-3.5 ppm.
¹³C NMR - Carbonyl Carbon: A signal in the downfield region (~190 ppm).- Aromatic Carbons: Signals in the range of ~120-145 ppm.- Methyl Carbon: A signal for the methyl group around 40-45 ppm.
Infrared (IR) Spectroscopy - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.[8]- S=O Stretch (Sulfone): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).- Aromatic C=C Stretches: Medium absorptions between 1440–1625 cm⁻¹.[8]- C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.[8]
Mass Spectrometry (MS) - Molecular Ion Peak (M⁺): A characteristic pair of peaks of approximately equal intensity corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[4]

Chemical Reactivity and Potential Applications

The unique combination of functional groups in this compound makes it a versatile reagent in organic synthesis.

  • Cross-Coupling Reactions: The bromo-substituent allows for participation in various palladium-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.[9] Bromo-substituted benzaldehydes are generally more reactive in these reactions than their chloro-substituted counterparts.[9]

  • Nucleophilic Addition to the Carbonyl Group: The aldehyde functionality can react with a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to form secondary alcohols and other valuable intermediates.

  • Condensation Reactions: It can undergo condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives, some of which have shown biological activity.[6]

  • Building Block for Bioactive Molecules: Substituted benzaldehydes are important precursors in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of a sulfonyl group and a bromine atom provides multiple points for diversification to create libraries of compounds for biological screening. Some bromo-substituted compounds have been investigated for their antibacterial, antifungal, and cytotoxic properties.[10]

Experimental Protocols

The following sections detail proposed methodologies for the synthesis, purification, and analysis of this compound based on established chemical principles and procedures for related compounds.

Proposed Synthesis

A plausible synthetic route to this compound involves the oxidation of the corresponding sulfide, which can be prepared from 4-bromo-2-fluorobenzaldehyde.

Step 1: Synthesis of 4-Bromo-2-(methylthio)benzaldehyde To a solution of 4-bromo-2-fluorobenzaldehyde in a suitable aprotic solvent like DMF or DMSO, sodium thiomethoxide (NaSMe) is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 2: Oxidation to this compound The crude 4-bromo-2-(methylthio)benzaldehyde is dissolved in a suitable solvent such as dichloromethane or acetic acid. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate, is added in a controlled manner, often at a reduced temperature to manage the exothermicity of the reaction. The reaction is monitored by TLC for the disappearance of the starting material and the formation of the sulfone. Upon completion, the reaction is worked up appropriately to remove the oxidant and byproducts, followed by extraction and purification.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Oxidation A 4-Bromo-2-fluorobenzaldehyde C Reaction in DMF A->C B Sodium Thiomethoxide (NaSMe) B->C D 4-Bromo-2-(methylthio)benzaldehyde C->D E 4-Bromo-2-(methylthio)benzaldehyde D->E Proceed to next step G Reaction in DCM E->G F Oxidizing Agent (e.g., m-CPBA) F->G H This compound G->H Analytical_Workflow Start Purified Compound TLC Purity Check via TLC Start->TLC HPLC Quantitative Purity via HPLC TLC->HPLC Structure_Confirmation Structural Confirmation HPLC->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry (Confirm MW and Formula) Structure_Confirmation->MS Final Characterized Compound NMR->Final MS->Final

References

Structure and characterization of 4-Bromo-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, characterization, and potential applications of 4-Bromo-2-(methylsulfonyl)benzaldehyde. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Structure and Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₇BrO₃S.[1][2][3] Its structure features a benzene ring substituted with a bromine atom at the para-position and a methylsulfonyl group at the ortho-position relative to the aldehyde functional group.

Structure:

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 849035-77-4[1][2][3]
Molecular Formula C₈H₇BrO₃S[1][2][3]
Molecular Weight 263.11 g/mol [2][3]
Melting Point 108-110 °C (decomposes)[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as acetone, acetonitrile, and acetic acid.[4]

Synthesis and Characterization

A general synthetic workflow is proposed below:

Synthesis_Workflow Start 2-(Methylsulfonyl)benzaldehyde Step1 Bromination (e.g., NBS, FeBr₃) Start->Step1 Product This compound Step1->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: Proposed general workflow for the synthesis of this compound.

Characterization of the final product would involve a suite of spectroscopic techniques to confirm its identity and purity.

Spectroscopic Data (Predicted)

Although experimental spectra for this compound are not available in the public domain, the expected spectral characteristics can be predicted based on the analysis of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl group. The aldehydic proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will likely appear as a complex multiplet in the range of δ 7.5-8.5 ppm, with coupling patterns dictated by their relative positions. The methyl protons of the sulfonyl group should be a sharp singlet around δ 3.0-3.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (δ 185-195 ppm), the aromatic carbons (δ 120-150 ppm), and the methyl carbon of the sulfonyl group (δ 40-45 ppm). The carbon attached to the bromine atom will also have a characteristic chemical shift.

IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde at approximately 1700-1720 cm⁻¹. The S=O stretching vibrations of the sulfonyl group are expected to appear in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (263.11 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed. Fragmentation patterns would likely involve the loss of the aldehyde group, the methylsulfonyl group, and the bromine atom.

Reactivity and Potential Applications in Drug Development

Substituted benzaldehydes are versatile intermediates in organic synthesis and medicinal chemistry.[1] The presence of the aldehyde, bromo, and methylsulfonyl functional groups in this compound makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

The aldehyde group can readily undergo various reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form Schiff bases or chalcones. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds.

The biological activity of substituted benzaldehydes has been a subject of interest in drug discovery. Studies have shown that various substituted benzaldehyde derivatives exhibit a range of biological activities, including cytotoxic effects against cancer cell lines.[1] The specific substitution pattern on the aromatic ring is critical for the observed biological activity. Furthermore, benzaldehyde derivatives have been investigated for their potential as antimicrobial and anti-inflammatory agents.[6][7] The methylsulfonyl group, in particular, is a common functionality in many approved drugs and is known to influence the pharmacokinetic and pharmacodynamic properties of molecules.

A logical workflow for the preliminary biological evaluation of this compound is outlined below.

Biological_Evaluation_Workflow Compound This compound InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Compound->InVitro Lead_Ident Lead Identification InVitro->Lead_Ident SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Ident->SAR_Studies Lead_Opt Lead Optimization SAR_Studies->Lead_Opt

Caption: A typical workflow for the initial biological screening of a novel chemical entity.

Experimental Protocols (General)

The following are general, illustrative protocols for key experiments that would be necessary for the synthesis and characterization of this compound. Note: These are not specific protocols for this compound and would require optimization.

General Procedure for Bromination of an Activated Aromatic Ring
  • To a solution of the starting material (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid), add a brominating agent such as N-bromosuccinimide (NBS) (1.1 equivalents).

  • If necessary, add a catalytic amount of a Lewis acid (e.g., iron(III) bromide).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

General Procedure for ¹H and ¹³C NMR Spectroscopy
  • Dissolve a small amount of the purified compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

General Procedure for FT-IR Spectroscopy
  • Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Acquire the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Procedure for Mass Spectrometry
  • Dissolve a small amount of the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).

  • Acquire the mass spectrum over an appropriate m/z range.

  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis and for the development of new therapeutic agents. Its multifunctional nature allows for a wide range of chemical transformations, making it an attractive starting point for the synthesis of diverse molecular libraries. Further research is warranted to fully elucidate its chemical reactivity, biological activity, and potential applications in drug discovery and development. This guide provides a foundational understanding of its structure and characterization to aid researchers in their future investigations.

References

4-Bromo-2-(methylsulfonyl)benzaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)benzaldehyde as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a trifunctional aromatic compound of significant interest in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates three key functional groups: a reactive aldehyde, a versatile bromine atom, and an electron-withdrawing methylsulfonyl group. This unique combination of functionalities makes it a valuable building block for the construction of complex molecular architectures.

The aldehyde group serves as a handle for various transformations, including nucleophilic additions, reductive aminations, and olefination reactions. The bromine atom is well-suited for participation in a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the strongly electron-withdrawing methylsulfonyl group at the ortho position to the aldehyde and meta to the bromine significantly influences the reactivity of the aromatic ring, activating it for certain nucleophilic substitutions and directing further functionalization.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 849035-77-4[1]
Molecular Formula C₈H₇BrO₃S[1]
Molecular Weight 263.11 g/mol [1]
Melting Point 108-110 °C (decomposes)[2]
Appearance White to off-white solid
Synonyms 5-Bromo-2-formylphenyl methyl sulphone

Synthesis

Proposed Synthetic Pathway: Oxidation of 4-bromo-2-(methylthio)benzaldehyde

The synthesis would proceed in two conceptual steps: first, the preparation of the methylthio-substituted benzaldehyde, followed by its oxidation to the desired methylsulfonyl benzaldehyde.

G cluster_0 Synthesis of Precursor cluster_1 Oxidation to Final Product Start 4-Bromo-2-fluorobenzaldehyde Step1 Nucleophilic Aromatic Substitution Start->Step1 Reagent1 Sodium thiomethoxide (NaSMe) Reagent1->Step1 Intermediate 4-Bromo-2-(methylthio)benzaldehyde Step1->Intermediate Step2 Oxidation Intermediate->Step2 Reagent2 Oxidizing Agent (e.g., m-CPBA, Oxone®) Reagent2->Step2 Product This compound Step2->Product

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Oxidation

This protocol is a generalized procedure for the oxidation of an aryl methyl sulfide to an aryl methyl sulfone and would require optimization for this specific substrate.[1]

Materials:

  • 4-bromo-2-(methylthio)benzaldehyde (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 equiv) or Oxone® (≥2.2 equiv)

  • Dichloromethane (DCM) or Methanol/Water

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure using m-CPBA:

  • Dissolve 4-bromo-2-(methylthio)benzaldehyde in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (at least 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the excess peracid by adding a saturated aqueous solution of sodium sulfite and stir vigorously for 15-20 minutes.

  • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Reactions and Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of a wide range of organic molecules due to its three distinct functional groups.

Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl structures which are prevalent in many biologically active compounds.[3][4]

G Substrate This compound Reaction Suzuki-Miyaura Coupling Substrate->Reaction BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction cat. Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Product 4-Aryl-2-(methylsulfonyl)benzaldehyde Reaction->Product

Caption: Suzuki-Miyaura coupling of this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling: [5][6]

  • To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene and water).

  • Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Wittig Reaction

The aldehyde functionality readily undergoes Wittig olefination, providing a powerful method for the formation of a carbon-carbon double bond. This reaction is widely used to synthesize alkenes from aldehydes or ketones.[7][8]

G Substrate This compound Reaction Wittig Reaction Substrate->Reaction Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Product 4-Bromo-2-(methylsulfonyl)styrene Derivative Reaction->Product

Caption: Wittig reaction of this compound.

General Experimental Protocol for Wittig Reaction: [9]

  • Prepare the phosphonium ylide in situ by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous aprotic solvent (e.g., THF or Et₂O) under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

  • Add a solution of this compound in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds. The aldehyde group of this compound can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[10][11]

G Substrate This compound Reaction Reductive Amination Substrate->Reaction Amine Primary or Secondary Amine (R¹R²NH) Amine->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reaction Solvent Solvent (e.g., DCE) Solvent->Reaction Product Substituted Benzylamine Reaction->Product

Caption: Reductive amination of this compound.

General Experimental Protocol for Reductive Amination: [12]

  • In a reaction flask, dissolve this compound (1.0 equiv) and the desired amine (1.0-1.2 equiv) in a suitable solvent (e.g., dichloroethane (DCE) or tetrahydrofuran (THF)).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Application in Kinase Inhibitor Synthesis

Substituted benzaldehydes are crucial intermediates in the synthesis of kinase inhibitors, a significant class of drugs used in cancer therapy.[13][14] The structural framework of this compound provides a scaffold that can be elaborated through the reactions described above to generate a library of diverse compounds for screening against various protein kinases.[15][16]

G cluster_reactions Chemical Transformations cluster_products Intermediate Scaffolds BuildingBlock This compound Suzuki Suzuki Coupling BuildingBlock->Suzuki Wittig Wittig Reaction BuildingBlock->Wittig ReductiveAmination Reductive Amination BuildingBlock->ReductiveAmination Biaryl Biaryl Aldehydes Suzuki->Biaryl Styrene Styrene Derivatives Wittig->Styrene Benzylamine Benzylamine Derivatives ReductiveAmination->Benzylamine FinalProduct Kinase Inhibitor Candidates Biaryl->FinalProduct Further Functionalization Styrene->FinalProduct Further Functionalization Benzylamine->FinalProduct Further Functionalization

Caption: Role in generating molecular diversity for kinase inhibitors.

The ability to introduce various aryl groups via Suzuki coupling, extend carbon chains with specific geometries using the Wittig reaction, and incorporate diverse amine functionalities through reductive amination allows for the systematic exploration of the chemical space around the 4-bromo-2-(methylsulfonyl)phenyl core, which is a valuable strategy in structure-activity relationship (SAR) studies.

Predicted Spectroscopic Data

While experimental spectroscopic data for this compound is not available in the cited literature, predicted ¹H and ¹³C NMR data can provide valuable information for its characterization.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
10.4(s, 1H, -CHO)
8.2(d, 1H, Ar-H)
8.0(dd, 1H, Ar-H)
7.9(d, 1H, Ar-H)
3.4(s, 3H, -SO₂CH₃)

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. The presence of three distinct and reactive functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules, particularly in the context of drug discovery and materials science. Its utility in constructing libraries of compounds for screening, such as in the development of kinase inhibitors, underscores its importance to the scientific community. Further exploration of the reactivity of this compound is likely to uncover novel synthetic methodologies and lead to the discovery of new molecules with valuable biological and material properties.

References

Key functional groups in 4-Bromo-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Functional Groups of 4-Bromo-2-(methylsulfonyl)benzaldehyde

Introduction

This compound is a polyfunctionalized aromatic compound of significant interest in synthetic organic chemistry. Its structure incorporates three distinct and reactive functional groups—an aldehyde, a bromo substituent, and a methylsulfonyl group—on a benzene ring. This unique combination of electron-withdrawing groups and a site for cross-coupling reactions makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a detailed analysis of the key functional groups, physicochemical properties, predicted spectroscopic data, and a plausible synthetic pathway for this compound, aimed at researchers and professionals in drug development and materials science.

Molecular Structure and Core Functional Groups

The chemical structure of this compound is defined by a benzene ring substituted at positions 1, 2, and 4. The interplay between the electronic properties of these substituents governs the molecule's overall reactivity.

  • Aldehyde Group (-CHO): Located at position C1, the aldehyde is a strong electron-withdrawing group via both induction and resonance. It serves as a primary site for nucleophilic addition and condensation reactions.

  • Methylsulfonyl Group (-SO₂CH₃): Positioned at C2, this is one of the strongest electron-withdrawing groups. It significantly lowers the electron density of the aromatic ring, influencing its reactivity towards nucleophilic substitution.

  • Bromo Group (-Br): Situated at C4, the bromine atom is an electronegative, deactivating group that serves as an excellent leaving group in metal-catalyzed cross-coupling reactions.

Figure 1: Key Functional Groups of this compound A Aromatic Ring (Benzene Core) B Aldehyde (-CHO) A->B C1 C Methylsulfonyl (-SO2CH3) A->C C2 D Bromo (-Br) A->D C4

Figure 1: A diagram highlighting the core functional components of the title molecule.

Data Presentation

Quantitative data for this compound is summarized below. Spectroscopic data could not be sourced from experimental results and has been predicted based on established principles and data from analogous compounds.

Physicochemical Properties

The fundamental physical and chemical identifiers for the compound are presented in Table 1.

PropertyValueReference(s)
CAS Number849035-77-4[1][2]
Molecular FormulaC₈H₇BrO₃S[1][2]
Molecular Weight263.11 g/mol [1]
Melting Point108-110 °C[2]
Predicted Spectroscopic Data

Note: The following spectroscopic data are predicted values based on the analysis of structurally related compounds and have not been experimentally verified.

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H 10.1 - 10.3 s N/A
Aromatic-H (H3) 8.2 - 8.4 d ~2.0
Aromatic-H (H5) 7.9 - 8.1 dd ~8.0, ~2.0
Aromatic-H (H6) 7.7 - 7.9 d ~8.0

| Methyl-H | 3.1 - 3.3 | s | N/A |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde) 189 - 192
C-SO₂ (C2) 140 - 143
C-CHO (C1) 135 - 138
C-Br (C4) 128 - 131
Aromatic CH 125 - 134

| Methyl C | 43 - 46 |

Table 4: Predicted Infrared (IR) Spectroscopic Data

Functional Group Predicted Absorption Range (ν, cm⁻¹) Characteristic
C-H (Aromatic) 3100 - 3000 Medium-Weak
C-H (Aldehyde) 2850 - 2750 Medium, often two bands
C=O (Aldehyde) 1710 - 1690 Strong, sharp
C=C (Aromatic) 1600 - 1450 Medium
S=O (Sulfone) 1350 - 1300 and 1160 - 1120 Strong, two bands (asymmetric & symmetric)

| C-Br | 700 - 600 | Medium-Strong |

Experimental Protocols: Proposed Synthesis

Proposed Synthetic Scheme

G Figure 2: Proposed Synthetic Pathway for this compound start 4-Bromo-2-fluorotoluene reagent1 Sodium thiomethoxide (NaSMe) start->reagent1 inter1 4-Bromo-2-(methylthio)toluene reagent2 Oxidizing Agent (e.g., m-CPBA) inter1->reagent2 inter2 4-Bromo-2-(methylsulfonyl)toluene reagent3 N-Bromosuccinimide (NBS), Initiator inter2->reagent3 inter3 1-Bromo-4-(bromomethyl)-3-(methylsulfonyl)benzene reagent4 Hydrolysis (e.g., Na2CO3, H2O) inter3->reagent4 inter4 4-Bromo-2-(methylsulfonyl)benzyl alcohol reagent5 Mild Oxidation (e.g., PCC or Dess-Martin) inter4->reagent5 product This compound reagent1->inter1 reagent2->inter2 reagent3->inter3 reagent4->inter4 reagent5->product

Figure 2: A logical workflow for the proposed synthesis of the title compound.
Detailed Methodologies

  • Step 1: Synthesis of 4-Bromo-2-(methylthio)toluene. In an appropriate solvent such as DMF, 4-bromo-2-fluorotoluene is treated with sodium thiomethoxide (NaSMe). The reaction mixture is stirred, typically at an elevated temperature, until TLC or GC-MS analysis indicates the consumption of the starting material. Workup involves extraction and purification by column chromatography.

  • Step 2: Oxidation to 4-Bromo-2-(methylsulfonyl)toluene. The sulfide from Step 1 is dissolved in a chlorinated solvent like dichloromethane (DCM). An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The product is isolated via an extractive workup and purified.

  • Step 3: Benzylic Bromination. The methyl group of 4-bromo-2-(methylsulfonyl)toluene is brominated using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride, under reflux with light irradiation.

  • Step 4: Hydrolysis to 4-Bromo-2-(methylsulfonyl)benzyl alcohol. The resulting benzyl bromide is hydrolyzed to the corresponding alcohol. This can be achieved by heating with an aqueous solution of a mild base, such as sodium carbonate, in a solvent like acetone or THF.

  • Step 5: Oxidation to this compound. The final step is the mild oxidation of the benzyl alcohol. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane in DCM are suitable for this transformation, affording the target aldehyde with minimal over-oxidation to the carboxylic acid. The product would be purified by column chromatography.

Conclusion

This compound is a highly functionalized molecule with significant potential as a synthetic intermediate. The strong electron-withdrawing nature of the aldehyde and methylsulfonyl groups activates the aromatic ring for certain transformations while providing handles for others. The bromo substituent allows for the introduction of further molecular complexity via cross-coupling chemistry. The data and protocols provided in this guide, though partly predictive, offer a solid foundation for researchers looking to utilize this versatile compound in their synthetic endeavors.

References

The Potent Electron-Withdrawing Influence of the Methylsulfonyl Group on Benzaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron-withdrawing effects of the methylsulfonyl (-SO₂CH₃) group on the chemical and physical properties of benzaldehyde derivatives. The introduction of this strongly deactivating group significantly alters the reactivity of the aromatic ring and the carbonyl functional group, with important implications for organic synthesis and medicinal chemistry. This document outlines key quantitative data, experimental methodologies, and the impact of the methylsulfonyl group on biological signaling pathways.

Quantitative Assessment of the Electron-Withdrawing Effect

The electron-withdrawing nature of the methylsulfonyl group is quantifiable through several physicochemical parameters. These values are crucial for predicting the reactivity and properties of substituted benzaldehyde derivatives.

Hammett Substituent Constants

The Hammett equation (log(k/k₀) = σρ) is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. The methylsulfonyl group possesses large positive σ values, indicating its strong electron-withdrawing character through both inductive and resonance effects.

Substituentσ_meta (σ_m)σ_para (σ_p)
-SO₂CH₃+0.65+0.75 - +0.86

Data compiled from various studies measuring the rates of alkaline hydrolysis of ethyl benzoates and the acidity constants of benzoic and thiophenolic acids.[1] The range in σ_p values reflects the varying degrees of resonance interaction depending on the specific reaction being studied.[1]

Spectroscopic Data

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Benzaldehyde and a Methylsulfonyl-Substituted Derivative

CompoundSolventAldehydic ¹HAromatic ¹HMethyl ¹HAldehydic ¹³CAromatic ¹³CMethyl ¹³C
BenzaldehydeCDCl₃~10.07.5-8.0-~192.4128-137-
3-Methoxy-4-[(methylsulfonyl)oxy]benzaldehydeDMSO-d₆Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Specific peak assignments and coupling constants for the aromatic region can be complex and are detailed in the referenced literature.[2][3][4][5][6]

Infrared (IR) spectroscopy also reflects the electron-withdrawing nature of the methylsulfonyl group. The carbonyl (C=O) stretching frequency in methylsulfonyl-substituted benzaldehydes is expected to be higher than that of unsubstituted benzaldehyde (~1703 cm⁻¹) due to the reduced electron density around the carbonyl group, which strengthens the C=O bond.

Experimental Protocols

Synthesis of p-Methylsulfonyl Benzaldehyde

A common synthetic route to p-methylsulfonyl benzaldehyde involves a two-step process starting from p-chlorobenzaldehyde.[2][3]

Step 1: Nucleophilic Aromatic Substitution to form p-Methylthio Benzaldehyde

  • Reaction: p-chlorobenzaldehyde reacts with sodium methyl mercaptide in the presence of a phase-transfer catalyst to yield p-methylthio benzaldehyde.

  • Reagents and Conditions:

    • p-chlorobenzaldehyde

    • Sodium methyl mercaptide (aqueous solution)

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

    • The reaction is typically heated to 45-60°C.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the disappearance of the p-chlorobenzaldehyde spot.

  • Work-up: Upon completion, the layers are separated to isolate the crude p-methylthio benzaldehyde.

Step 2: Oxidation to p-Methylsulfonyl Benzaldehyde

  • Reaction: The intermediate, p-methylthio benzaldehyde, is oxidized to the final product, p-methylsulfonyl benzaldehyde.

  • Reagents and Conditions:

    • p-methylthio benzaldehyde

    • Hydrogen peroxide (30% aqueous solution)

    • Sulfuric acid

    • Oxidation catalyst (e.g., sodium tungstate)

    • The reaction is typically maintained at 40-50°C.

  • Monitoring: The reaction is monitored by TLC for the disappearance of the p-methylthio benzaldehyde spot.

  • Work-up: After the reaction is complete, the pH is adjusted to 7, and the solution is cooled to induce crystallization. The product is then collected by filtration and dried.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Oxidation p_chlorobenzaldehyde p-Chlorobenzaldehyde reaction1 Reaction at 45-60°C p_chlorobenzaldehyde->reaction1 na_sme Sodium Methyl Mercaptide na_sme->reaction1 ptc Phase-Transfer Catalyst ptc->reaction1 p_methylthio p-Methylthio Benzaldehyde reaction1->p_methylthio reaction2 Reaction at 40-50°C p_methylthio->reaction2 h2o2 Hydrogen Peroxide h2o2->reaction2 h2so4 Sulfuric Acid h2so4->reaction2 catalyst Oxidation Catalyst catalyst->reaction2 p_methylsulfonyl p-Methylsulfonyl Benzaldehyde reaction2->p_methylsulfonyl

Caption: Enhanced electrophilicity of the carbonyl carbon.

The methylsulfonyl group destabilizes the ground state of the benzaldehyde by withdrawing electron density and stabilizes the negatively charged transition state formed upon nucleophilic attack. This leads to a lower activation energy and a faster reaction rate compared to unsubstituted benzaldehyde.

Relevance in Drug Development and Signaling Pathways

Sulfonyl-containing compounds, including derivatives of benzaldehyde, are of significant interest in medicinal chemistry due to their diverse biological activities. Recent research has highlighted the potential of benzaldehyde derivatives as anticancer agents.

One identified mechanism of action involves the inhibition of the 14-3-3ζ protein. [7][8]This protein is involved in various cellular processes, including cell cycle regulation and apoptosis, and its overexpression is associated with cancer progression and treatment resistance. Benzaldehyde derivatives have been shown to disrupt the interaction of 14-3-3ζ with its client proteins, such as the phosphorylated form of histone H3 (H3S28ph), leading to the suppression of cancer cell growth and metastasis. [7][8] Furthermore, the broader class of sulfonamides has been investigated as inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway. [9][10][11][12][13]This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism. The development of methylsulfonyl benzaldehyde derivatives as potential inhibitors of this pathway is a promising area of research.

Targeted Signaling Pathway

G Inhibition of 14-3-3ζ Signaling by Benzaldehyde Derivatives cluster_0 Normal Cellular Signaling cluster_1 Inhibition by Benzaldehyde Derivative protein_1433z 14-3-3ζ gene_expression Gene Expression protein_1433z->gene_expression Binds to protein_1433z->inhibited_interaction h3s28ph Histone H3 (pS28) h3s28ph->gene_expression Associated with h3s28ph->inhibited_interaction cell_survival Cell Survival & Proliferation gene_expression->cell_survival benz_deriv Benzaldehyde Derivative benz_deriv->inhibited_interaction apoptosis Apoptosis inhibited_interaction->apoptosis

Caption: Disruption of protein-protein interactions by benzaldehyde derivatives.

Conclusion

The methylsulfonyl group is a powerful electron-withdrawing substituent that significantly influences the properties and reactivity of benzaldehyde derivatives. Its strong deactivating effect enhances the electrophilicity of the carbonyl carbon, making these compounds valuable substrates in organic synthesis, particularly in reactions involving nucleophilic addition. Furthermore, the unique electronic properties imparted by the methylsulfonyl group contribute to the biological activity of these molecules, opening avenues for the design and development of novel therapeutic agents, especially in the field of oncology. Further research into the quantitative kinetics of reactions involving methylsulfonyl benzaldehydes and the elucidation of their precise mechanisms of action in biological systems will continue to be of high importance.

References

The Pivotal Role of 4-Bromo-2-(methylsulfonyl)benzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(methylsulfonyl)benzaldehyde is a versatile trifunctional aromatic compound that holds significant promise as a key building block in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a reactive aldehyde, a synthetically adaptable bromine atom, and an electron-withdrawing methylsulfonyl group, offers a powerful scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the established and potential applications of this compound in medicinal chemistry. Particular focus is placed on its utility in the development of targeted therapies, such as kinase and poly (ADP-ribose) polymerase (PARP) inhibitors. This document serves as a comprehensive resource, complete with experimental protocols, data presentation, and visual diagrams to facilitate its practical application in drug discovery and development.

Introduction: The Strategic Importance of Substituted Benzaldehydes in Drug Discovery

Substituted benzaldehydes are a cornerstone of medicinal chemistry, serving as readily available and highly versatile starting materials for the synthesis of a vast array of biologically active compounds. The aldehyde functionality provides a convenient handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and various condensation reactions, enabling the facile introduction of diverse molecular fragments. Furthermore, the aromatic ring can be strategically functionalized with substituents that modulate the electronic properties, lipophilicity, and metabolic stability of the final drug molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The subject of this guide, this compound, is a prime example of a strategically designed building block. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl moieties. The methylsulfonyl group at the 2-position, being a strong electron-withdrawing group and a hydrogen bond acceptor, plays a crucial role in modulating the reactivity of the aromatic ring and can participate in key interactions with biological targets.[1][2][3]

Physicochemical Properties and Synthesis

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 849035-77-4
Molecular Formula C₈H₇BrO₃S
Molecular Weight 263.11 g/mol
Appearance Off-white to pale yellow solid
Melting Point 114-118 °C
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, CH₂Cl₂)

While a variety of synthetic routes to substituted benzaldehydes exist, a common approach to analogs of this compound involves the oxidation of the corresponding benzyl alcohol or the reduction of the corresponding benzoic acid derivative. The introduction of the methylsulfonyl group can be achieved through the oxidation of a corresponding methylthioether, which in turn can be introduced via nucleophilic aromatic substitution on a suitably activated precursor.

Key Synthetic Transformations and Experimental Protocols

The true value of this compound in medicinal chemistry lies in its ability to undergo a variety of chemical transformations to build complex, drug-like molecules.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring is a prime site for Suzuki-Miyaura cross-coupling reactions, enabling the formation of bi-aryl structures, which are prevalent in many kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).

  • Reaction Execution: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Knoevenagel Condensation

The aldehyde group readily participates in Knoevenagel condensation reactions with active methylene compounds, leading to the formation of α,β-unsaturated systems, a common motif in various bioactive molecules.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1-0.2 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). The product often precipitates out of the reaction mixture upon formation.

  • Work-up and Purification: If a precipitate forms, collect it by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Role in the Synthesis of Kinase and PARP Inhibitors

While direct examples of approved drugs derived from this compound are not prevalent in the public literature, its structural motifs are highly relevant to the synthesis of targeted therapies, particularly kinase and PARP inhibitors.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding site, and a substituted aryl group that occupies the hydrophobic pocket. This compound can serve as a precursor to this substituted aryl moiety. The methylsulfonyl group can act as a hydrogen bond acceptor, enhancing binding affinity, while the bi-aryl system formed via Suzuki coupling can be tailored to fit the specific contours of the target kinase.

Table 2: Representative IC₅₀ Values for Kinase Inhibitors with Structurally Similar Moieties

Kinase TargetCompound ScaffoldRepresentative IC₅₀ (nM)
Bcr-Abl3-substituted benzamide<10
EGFRQuinazoline1-50
VEGFR2Indazole5-100

Note: The data in this table is illustrative and represents compounds with similar structural features to those that could be synthesized from this compound. It does not represent data from compounds directly derived from the title compound.

PARP Inhibitors

PARP inhibitors often contain a pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor. The core structures frequently involve substituted benzamides or related heterocycles. The aldehyde functionality of this compound can be converted to a carboxamide group, and the bromo-substituent allows for further diversification to optimize potency and selectivity.[4][5]

Table 3: Representative IC₅₀ Values for PARP Inhibitors with Substituted Benzamide Scaffolds

PARP TargetCompound ScaffoldRepresentative IC₅₀ (nM)
PARP-1Substituted Benzamide1-20
PARP-2Substituted Benzamide5-50

Note: The data in this table is illustrative and represents compounds with similar structural features to those that could be synthesized from this compound. It does not represent data from compounds directly derived from the title compound.

Visualizing Synthetic Pathways and Biological Rationale

Synthetic Workflow

The following diagram illustrates a general synthetic workflow utilizing this compound as a starting material.

G A This compound B Suzuki-Miyaura Coupling (with Ar-B(OH)2) A->B C Knoevenagel Condensation (with CH2(CN)2) A->C D Bi-aryl Aldehyde Intermediate B->D E α,β-Unsaturated Intermediate C->E F Further Functionalization (e.g., Reductive Amination) D->F G Further Cyclization/ Functionalization E->G H Kinase Inhibitor Scaffold F->H I Bioactive Heterocycle G->I

Caption: General synthetic pathways originating from this compound.

Hypothetical Kinase Inhibition Signaling Pathway

This diagram illustrates the general principle of how a kinase inhibitor, potentially synthesized from a this compound-derived scaffold, might interrupt a cellular signaling pathway.

G cluster_0 Cell Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Activates C Signaling Cascade (e.g., MAPK pathway) B->C Phosphorylates D Cell Proliferation, Survival, etc. C->D Leads to Inhibitor Kinase Inhibitor (Derived Scaffold) Inhibitor->B Blocks ATP Binding

Caption: Mechanism of action for a hypothetical kinase inhibitor.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemists. Its trifunctional nature provides a rich platform for the synthesis of complex and diverse molecular scaffolds. While direct applications in marketed drugs are not yet widely documented, its structural features strongly suggest its potential in the development of novel kinase and PARP inhibitors, among other therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the full potential of this promising intermediate in the ongoing quest for new and improved medicines.

References

A Technical Guide to Sourcing 4-Bromo-2-(methylsulfonyl)benzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information for researchers and scientists on the procurement of 4-Bromo-2-(methylsulfonyl)benzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. This document outlines reliable suppliers, purchasing considerations, and a representative experimental protocol for its synthesis, facilitating its integration into drug discovery and development workflows.

Chemical Profile

  • IUPAC Name: this compound

  • CAS Number: 849035-77-4[1][2]

  • Molecular Formula: C₈H₇BrO₃S[1][3]

  • Molecular Weight: 263.11 g/mol [2][3]

  • Appearance: Typically a solid

  • Key Functional Groups: Aldehyde, Bromo, Methylsulfonyl

The unique arrangement of these functional groups makes this compound a versatile intermediate. The aldehyde allows for a variety of transformations, including reductive aminations and condensations, while the bromo and methylsulfonyl groups influence the electronic properties of the aromatic ring and provide sites for cross-coupling reactions.

Suppliers and Purchasing

Identifying a reliable supplier is crucial for ensuring the quality and timely availability of starting materials for research. The following table summarizes key information for several suppliers of this compound. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)Lead Time
Matrix Scientific 047028Not specified5g, 1g$50.00 (5g), $85.00 (1g)In Stock (at time of search)
Santa Cruz Biotechnology sc-210747Not specifiedInquireInquireInquire
Fisher Scientific (Accela Chembio Inc) 50-251-16297+%5gInquireInquire
Sigma-Aldrich MAT047028079Not specifiedInquireInquireInquire
ChemUniverse P7150697%1G, Inquire for bulkInquireInquire
Apollo Scientific Ltd. Not specifiedNot specifiedInquireInquireInquire
Shanghai PI Chemicals Ltd. Not specifiedNot specifiedInquireInquireInquire
Absin Bioscience Inc. Not specifiedNot specifiedInquireInquireInquire

Procurement Workflow for Specialty Chemicals

The acquisition of specialty chemicals for a research laboratory typically follows a structured process to ensure safety, compliance, and efficient inventory management. The following diagram illustrates a typical workflow from identifying the need for a chemical to its final use in an experiment.

G Figure 1: Generalized Workflow for Specialty Chemical Procurement A Identify Chemical Need (e.g., for a specific synthesis) B Search for Suppliers (e.g., online databases, catalogs) A->B C Evaluate Suppliers (Price, Purity, Availability, Lead Time) B->C D Request Quotation C->D E Obtain Internal Approval (e.g., PI, Lab Manager) D->E F Generate Purchase Order (PO) E->F G Submit PO to Supplier F->G H Supplier Confirms Order & Provides ETA G->H I Receive Shipment H->I J Inspect & Log Chemical (Check for damage, verify CoA) I->J K Store Appropriately (e.g., ventilated cabinet, refrigerator) J->K L Use in Experiment K->L

Caption: Generalized Workflow for Specialty Chemical Procurement.

Experimental Protocols: Synthesis of Substituted Bromobenzaldehydes

It is imperative that a thorough risk assessment is conducted before undertaking any chemical synthesis. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Representative Synthesis of a Brominated Benzaldehyde Derivative

This protocol is adapted from a general method for the bromination of an activated aromatic ring.

Materials:

  • 2-(Methylsulfonyl)benzaldehyde (starting material)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (or other suitable aprotic solvent)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification supplies (silica gel for column chromatography, appropriate solvents)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the starting material, 2-(methylsulfonyl)benzaldehyde, in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) in one portion. The molar ratio of the starting material to NBS should be optimized, typically starting with a 1:1 ratio for monobromination.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude residue is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should always consult relevant safety data sheets (SDS) and conduct a thorough risk assessment before handling any chemicals. The experimental protocol provided is a generalized example and may require significant optimization for successful implementation.

References

Methodological & Application

Synthetic Routes for 4-Bromo-2-(methylsulfonyl)benzaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Bromo-2-(methylsulfonyl)benzaldehyde and its derivatives. The primary synthetic strategy involves a two-step sequence: nucleophilic aromatic substitution to introduce a thioether, followed by oxidation to the corresponding sulfone. This methodology is adaptable for the preparation of various derivatives, crucial for structure-activity relationship (SAR) studies in drug discovery and development.

I. Overview of Synthetic Strategy

The principal synthetic route to this compound commences with a suitable ortho-halobenzaldehyde, typically 4-bromo-2-fluorobenzaldehyde. The fluorine atom, activated by the electron-withdrawing aldehyde group, is susceptible to nucleophilic aromatic substitution by a sulfur nucleophile, such as sodium thiomethoxide. The subsequent oxidation of the resulting 4-bromo-2-(methylthio)benzaldehyde intermediate yields the final sulfone product. This versatile strategy allows for the synthesis of various derivatives by employing different thiolates in the initial step.

Diagram 1: General Synthetic Pathway

Synthetic_Pathway Start 4-Bromo-2-fluorobenzaldehyde Intermediate 4-Bromo-2-(alkylthio)benzaldehyde Start->Intermediate Nucleophilic Aromatic Substitution (SNAr) + R-SNa Product 4-Bromo-2-(alkylsulfonyl)benzaldehyde Intermediate->Product Oxidation [O]

Caption: General two-step synthesis of 4-Bromo-2-(alkylsulfonyl)benzaldehyde derivatives.

II. Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-(methylthio)benzaldehyde

This protocol details the nucleophilic aromatic substitution of 4-bromo-2-fluorobenzaldehyde with sodium thiomethoxide.

Materials:

  • 4-Bromo-2-fluorobenzaldehyde

  • Sodium thiomethoxide (NaSMe) or Sodium methanethiolate

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1]

  • Anhydrous Potassium Carbonate (K₂CO₃) (optional, as a base)[1]

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-bromo-2-fluorobenzaldehyde (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • In a separate flask, prepare a solution of sodium thiomethoxide (1.1-1.5 eq) in the same anhydrous solvent, or add it portion-wise as a solid to the reaction mixture. If starting from methanethiol, a base such as potassium carbonate can be used to generate the thiolate in situ.[1]

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-bromo-2-(methylthio)benzaldehyde by column chromatography on silica gel or recrystallization.

Protocol 2: Oxidation of 4-Bromo-2-(methylthio)benzaldehyde to this compound

This protocol describes the oxidation of the thioether intermediate to the final sulfone product using meta-chloroperoxybenzoic acid (m-CPBA). Alternative oxidation systems include hydrogen peroxide with a suitable catalyst.[2][3]

Materials:

  • 4-Bromo-2-(methylthio)benzaldehyde

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-bromo-2-(methylthio)benzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2-2.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.[4]

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography on silica gel.

III. Data Presentation

The following table summarizes typical reaction conditions and expected yields based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrate and reaction scale.

StepStarting MaterialReagents and ConditionsProductTypical Yield (%)Reference
1 4-Bromo-2-fluorobenzaldehydeSodium thiomethoxide, DMF, rt4-Bromo-2-(methylthio)benzaldehyde85-95Analogous to[1]
2 4-Bromo-2-(methylthio)benzaldehydem-CPBA (2.2 eq), DCM, 0 °C to rtThis compound80-90Analogous to[4]
Alt. 2 p-chlorobenzaldehyde1) NaSMe, Ph-transfer cat. 2) H₂O₂, H₂SO₄p-methylsulfonyl benzaldehyde>90 (for oxidation)[2]

IV. Synthesis of Derivatives

The presented synthetic route is amenable to the preparation of various derivatives.

  • Varying the Sulfonyl Group: By substituting sodium thiomethoxide in Protocol 1 with other sodium alkyl- or aryl-thiolates (e.g., sodium thioethoxide), a range of 4-Bromo-2-(alkyl/arylsulfonyl)benzaldehyde derivatives can be synthesized.

  • Modifying the Aromatic Ring: The synthesis of derivatives with alternative substitutions on the aromatic ring requires appropriately substituted starting materials. While this may necessitate multi-step syntheses for the initial benzaldehyde, the core two-step sequence of nucleophilic substitution and oxidation remains applicable.

V. Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Oxidation to Sulfone A1 Dissolve 4-bromo-2-fluorobenzaldehyde in anhydrous solvent A2 Add sodium thiomethoxide A1->A2 A3 Reaction at rt or gentle heat (Monitor by TLC) A2->A3 A4 Aqueous workup and extraction A3->A4 A5 Purification (Chromatography/ Recrystallization) A4->A5 B1 Dissolve thioether in DCM at 0°C A5->B1 Intermediate Product B2 Add m-CPBA portion-wise B1->B2 B3 Reaction at rt (Monitor by TLC) B2->B3 B4 Quench and wash B3->B4 B5 Purification (Chromatography/ Recrystallization) B4->B5

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Bromo-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(methylsulfonyl)benzaldehyde is a versatile building block in organic synthesis, particularly valuable for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two potent electron-withdrawing groups: a methylsulfonyl group ortho to the bromine leaving group, and a benzaldehyde group para to it. This electronic arrangement significantly lowers the electron density of the aromatic ring, facilitating the attack of nucleophiles and enabling the displacement of the bromide ion.

These application notes provide an overview of the principles governing SNAr reactions on this substrate, alongside detailed protocols for reactions with common classes of nucleophiles, namely amines and thiols. The resulting products are key intermediates for the synthesis of a variety of heterocyclic compounds and other functionalized molecules with potential biological activity.

Application Notes

The strategic placement of the electron-withdrawing methylsulfonyl and aldehyde groups makes this compound an excellent substrate for SNAr reactions. The sulfonyl group, in particular, strongly stabilizes the negative charge of the Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy and promoting the substitution.

Key Advantages:

  • High Reactivity: The strong activation by the ortho-sulfonyl and para-aldehyde groups allows for reactions to proceed under relatively mild conditions.

  • Versatility: A wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides, can be employed to introduce diverse functional groups.

  • Predictable Regioselectivity: The substitution occurs selectively at the carbon bearing the bromine atom, leading to a single major product isomer.

  • Synthetic Utility: The aldehyde functionality can be retained for subsequent transformations, such as reductive amination, condensation reactions, or oxidation to a carboxylic acid, providing a handle for further molecular elaboration.

Applications in Drug Discovery and Medicinal Chemistry:

The substituted benzaldehyde derivatives obtained from SNAr reactions of this compound are valuable precursors in the synthesis of bioactive molecules. The arylsulfonyl moiety is a common feature in many therapeutic agents, and the ability to introduce various substituents via SNAr allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, this scaffold can be incorporated into the synthesis of kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.

Reaction Data

While specific experimental data for the nucleophilic aromatic substitution of this compound is not extensively reported in publicly available literature, the following table provides expected reaction conditions and representative yields based on analogous reactions with similarly activated aryl bromides.

NucleophileReagent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Expected Yield (%)
Primary AmineR-NH₂ (1.2)K₂CO₃ (2.0)DMF80 - 1004 - 1275 - 90
Secondary AmineR₂NH (1.2)K₂CO₃ (2.0)DMSO100 - 1206 - 1870 - 85
ThiolR-SH (1.1)NaH (1.2)THF0 to RT2 - 680 - 95
Alcohol/PhenolR-OH (1.5)NaH (1.5)DMFRT to 608 - 2460 - 80

Note: The data in this table is illustrative and based on general principles of SNAr reactions on activated aryl halides. Actual reaction conditions may require optimization.

Experimental Protocols

General Considerations:

  • All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents should be used, particularly for reactions involving strong bases like sodium hydride.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol describes a general procedure for the synthesis of a 4-((benzylamino)methyl)-2-(methylsulfonyl)benzaldehyde derivative.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

This protocol outlines a general method for the synthesis of a 4-(phenylthio)-2-(methylsulfonyl)benzaldehyde derivative.

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Flame-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenolate.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Visualizations

Caption: General mechanism of the SNAr reaction.

experimental_workflow start Start setup Reaction Setup (Substrate, Base, Solvent) start->setup add_nucleophile Add Nucleophile setup->add_nucleophile reaction Heat & Stir (Monitor by TLC) add_nucleophile->reaction workup Aqueous Workup (Quench & Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for a typical SNAr reaction.

logical_relationships reaction_rate SNAr Reaction Rate ewg Electron-Withdrawing Groups (e.g., -SO₂Me, -CHO) ewg->reaction_rate Increases nucleophilicity Strength of Nucleophile nucleophilicity->reaction_rate Increases leaving_group Leaving Group Ability leaving_group->reaction_rate Influences solvent Solvent Polarity solvent->reaction_rate Influences

Caption: Factors influencing the rate of SNAr reactions.

Application Notes and Protocols: Condensation Reactions of 4-Bromo-2-(methylsulfonyl)benzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(methylsulfonyl)benzaldehyde is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. Its unique electronic properties, arising from the presence of a bromine atom and a strongly electron-withdrawing methylsulfonyl group, make it a key precursor for the synthesis of various target compounds, including kinase inhibitors. The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is a fundamental carbon-carbon bond-forming reaction. This application note provides detailed protocols for the condensation of this compound with common active methylene compounds: malononitrile, ethyl cyanoacetate, and diethyl malonate.

The electron-withdrawing nature of the substituents on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, facilitating the condensation reaction. These reactions are crucial for introducing structural diversity and are often key steps in the synthesis of heterocyclic compounds and substituted styrenes, which are prevalent motifs in biologically active molecules.

Reaction Pathways and Experimental Workflow

The condensation of this compound with active methylene compounds typically proceeds via a Knoevenagel condensation mechanism. The general pathway involves the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the corresponding α,β-unsaturated product.

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants This compound + Active Methylene Compound Solvent Select appropriate solvent (e.g., Ethanol, Toluene) Reactants->Solvent Catalyst Add catalyst (e.g., Piperidine, Ammonium Acetate) Solvent->Catalyst Heating Heat mixture to reflux or specified temperature Catalyst->Heating Monitoring Monitor reaction progress (e.g., by TLC) Heating->Monitoring Cooling Cool reaction mixture Monitoring->Cooling Isolation Isolate crude product (e.g., filtration, extraction) Cooling->Isolation Purification Purify product (e.g., recrystallization, column chromatography) Isolation->Purification Characterization Characterize final product (NMR, MS, etc.) Purification->Characterization

Figure 1: General experimental workflow for Knoevenagel condensation.

Condensation with Malononitrile

The reaction of this compound with malononitrile is a facile condensation that yields 2-((4-bromo-2-(methylsulfonyl)phenyl)methylene)malononitrile. This product is a useful intermediate for the synthesis of various heterocyclic compounds.

Reaction Scheme:

Figure 2: Condensation with malononitrile.

Experimental Protocol:

A general procedure adapted from the condensation of substituted benzaldehydes with malononitrile is as follows:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (10-15 mL per gram of aldehyde).

  • Reagent Addition: Add malononitrile (1.0-1.2 eq.) to the solution and stir until it dissolves.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol or water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
MalononitrilePiperidineEthanolReflux2-4>90 (expected)

Condensation with Ethyl Cyanoacetate

The condensation with ethyl cyanoacetate produces ethyl 2-cyano-3-(4-bromo-2-(methylsulfonyl)phenyl)acrylate, a versatile intermediate for the synthesis of various biologically active molecules, including pyrimidine derivatives.[1]

Reaction Scheme:

Figure 3: Condensation with ethyl cyanoacetate.

Experimental Protocol:

A plausible synthetic route adapted from similar syntheses is the Knoevenagel condensation between 4-substituted benzaldehydes and ethyl cyanoacetate.[2]

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add this compound (1.0 eq.), ethyl cyanoacetate (1.5 eq.), and ammonium acetate (0.2 eq.) in toluene (20 mL per gram of aldehyde).

  • Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer successively with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
Ethyl CyanoacetateAmmonium AcetateTolueneReflux6-885-95 (expected)

Condensation with Diethyl Malonate

The reaction with diethyl malonate affords diethyl 2-((4-bromo-2-(methylsulfonyl)phenyl)methylene)malonate. This reaction may require slightly more forcing conditions compared to those with malononitrile and ethyl cyanoacetate due to the lower acidity of the methylene protons in diethyl malonate.[3]

Reaction Scheme:

Figure 4: Condensation with diethyl malonate.

Experimental Protocol:

A general procedure for the Knoevenagel condensation with diethyl malonate is as follows:

  • Setup: In a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, place this compound (1.0 eq.), diethyl malonate (1.5 eq.), piperidine (0.1 eq.), and glacial acetic acid (0.1 eq.) in toluene (25 mL per gram of aldehyde).

  • Reaction: Heat the mixture to reflux and remove the water azeotropically. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and wash it with water, dilute hydrochloric acid, and then with a saturated sodium bicarbonate solution.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
Diethyl MalonatePiperidine/Acetic AcidTolueneReflux8-1280-90 (expected)

Summary of Quantitative Data

The following table summarizes the expected reaction conditions and yields for the condensation of this compound with various active methylene compounds based on general knowledge of Knoevenagel condensations with similarly substituted aromatic aldehydes. Actual results may vary depending on the specific experimental setup and scale.

Active Methylene CompoundProductCatalystSolventTemperatureExpected Yield
Malononitrile2-((4-bromo-2-(methylsulfonyl)phenyl)methylene)malononitrilePiperidineEthanolReflux>90%
Ethyl CyanoacetateEthyl 2-cyano-3-(4-bromo-2-(methylsulfonyl)phenyl)acrylateAmmonium AcetateTolueneReflux85-95%
Diethyl MalonateDiethyl 2-((4-bromo-2-(methylsulfonyl)phenyl)methylene)malonatePiperidine/Acetic AcidTolueneReflux80-90%

Applications in Drug Development

The products derived from these condensation reactions are valuable intermediates in the synthesis of various pharmaceutical agents. The presence of the bromo- and methylsulfonyl- substituted phenyl ring, coupled with the reactive α,β-unsaturated system, allows for a wide range of subsequent transformations. For example, these intermediates can be used in Michael additions, cycloadditions, and cross-coupling reactions to build complex molecular architectures. Notably, substituted pyrimidines and other heterocyclic structures derived from these intermediates are known to exhibit a range of biological activities, including kinase inhibition, making them attractive targets for drug discovery programs.[4][5][6][7][8]

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • This compound and the active methylene compounds may be irritating to the skin, eyes, and respiratory system. Handle with care.

  • Piperidine is a corrosive and flammable liquid.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: The Role of 4-Bromo-2-(methylsulfonyl)benzaldehyde in Synthesizing Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 4-Bromo-2-(methylsulfonyl)benzaldehyde in the synthesis of kinase inhibitors, with a particular focus on targeting the p38 MAP kinase pathway. The information presented herein is intended to guide researchers in the design, synthesis, and evaluation of novel kinase inhibitors for therapeutic development.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery. This compound is a key chemical intermediate that can be employed in the synthesis of a variety of kinase inhibitors. Its reactive aldehyde group allows for the construction of complex heterocyclic scaffolds, while the bromo and methylsulfonyl substituents provide opportunities for modulating potency, selectivity, and pharmacokinetic properties.

One notable class of kinase inhibitors that can be synthesized using derivatives of benzaldehyde are the diaryl urea compounds, such as the potent p38 MAP kinase inhibitor BIRB 796 (Doramapimod). The structural framework of these inhibitors often involves a substituted phenyl group, which can be derived from a corresponding benzaldehyde. This document will focus on the potential use of this compound in creating analogs of such inhibitors and will provide relevant biological data and synthetic protocols.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of the well-characterized p38 MAPK inhibitor, BIRB 796, against various p38 isoforms and other kinases. While not directly synthesized from this compound, this data provides a crucial benchmark for the potency and selectivity that can be achieved with this class of inhibitors. Analogs synthesized using this compound would be evaluated against a similar panel of kinases to determine their activity profile.

Kinase TargetInhibitorIC50 (nM)Reference
p38α MAPKBIRB 796 (Doramapimod)38[1][2][3][4]
p38β MAPKBIRB 796 (Doramapimod)65[1][2][4]
p38γ MAPKBIRB 796 (Doramapimod)200[1][2][4]
p38δ MAPKBIRB 796 (Doramapimod)520[1][2][4]
JNK2BIRB 796 (Doramapimod)98[3]
c-RAF-1BIRB 796 (Doramapimod)1400[3]
B-RafBIRB 796 (Doramapimod)83[4]
AblBIRB 796 (Doramapimod)14600[3]

Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a central role in cellular responses to stress and in the production of pro-inflammatory cytokines. Its activation is implicated in a variety of inflammatory diseases, making it a key therapeutic target.

p38_MAPK_Pathway Stress Environmental Stress Inflammatory Cytokines (TNF-α, IL-1) Receptor Cell Surface Receptors Stress->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK Activation MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 Phosphorylation p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK Phosphorylation Downstream Downstream Targets (e.g., MK2, ATF2, CREB) p38_MAPK->Downstream Phosphorylation Inhibitor This compound -derived Inhibitor Inhibitor->p38_MAPK Inhibition Response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) Downstream->Response

Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a Pyrazole Intermediate via Reductive Amination

This protocol outlines a key step in the synthesis of a pyrazole-based kinase inhibitor scaffold, analogous to the core of BIRB 796, using this compound. This reaction involves the formation of an imine followed by in-situ reduction.

Materials:

  • This compound

  • A suitable amine (e.g., 3-tert-butyl-1H-pyrazol-5-amine for a BIRB 796 analog)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) and the selected amine (1.1 eq) in anhydrous DCM or DCE (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired secondary amine product.

Protocol 2: Kinase Inhibition Assay (General)

This protocol provides a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase, such as p38α MAPK, using a luminescence-based assay.

Materials:

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Recombinant human p38α MAPK enzyme

  • ATP

  • Suitable kinase substrate (e.g., Myelin Basic Protein, MBP)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • In a white, opaque microplate, add the kinase assay buffer, the recombinant p38α MAPK enzyme, and the substrate.

  • Add the serially diluted inhibitor compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and development of kinase inhibitors utilizing this compound.

Kinase_Inhibitor_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Reductive Amination, Coupling Reactions) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Kinase Assay (IC50 Determination) Purification->Screening Hit Hit Compound Screening->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Optimization Lead Optimization (Improve Potency, Selectivity, ADME) SAR->Optimization Iterative Cycles Optimization->Synthesis Lead Lead Candidate Optimization->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo Preclinical Preclinical Development InVivo->Preclinical

References

Application of 4-Bromo-2-(methylsulfonyl)benzaldehyde in Agrochemical Research: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, no specific applications of 4-Bromo-2-(methylsulfonyl)benzaldehyde in agrochemical research have been identified. This compound is available commercially as a chemical intermediate and building block for organic synthesis, but its direct use or the biological activity of its derivatives in the context of herbicides, insecticides, or fungicides is not documented in publicly accessible resources.

While the individual chemical moieties present in this compound—a brominated phenyl ring, a sulfonyl group, and an aldehyde—are found in various biologically active molecules, including some agrochemicals, the specific combination in this particular isomeric arrangement has not been detailed in agrochemical research reports. For instance, the related isomer, 3-Bromo-4-(methylsulfonyl)benzaldehyde, is noted as a versatile intermediate in pharmaceutical and agrochemical research, highlighting the potential of this class of compounds.[1] However, this does not provide concrete data for the 2-sulfonyl isomer.

Chemical suppliers list this compound for research and development purposes, indicating its potential utility in the synthesis of novel compounds.[2][3] However, these suppliers do not provide specific examples of its application in the development of new agrochemicals.

It is conceivable that this compound could be utilized as a starting material in the synthesis of novel agrochemical candidates. The aldehyde functional group can be readily converted into other functionalities, and the bromo and methylsulfonyl groups can influence the electronic properties and metabolic stability of a target molecule. A hypothetical synthetic pathway could involve the reaction of the aldehyde with an active methylene compound to build a more complex carbon skeleton, a common strategy in pesticide synthesis.

Hypothetical Experimental Workflow

Below is a generalized, hypothetical workflow for the preliminary investigation of a compound like this compound in agrochemical discovery. It is important to note that this is a theoretical workflow and not based on any published research for this specific compound.

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Lead Optimization start This compound reaction Reaction with various nucleophiles (e.g., amines, active methylene compounds) start->reaction library Library of Derivatives reaction->library herbicidal Herbicidal Assay (e.g., seed germination, plant growth) library->herbicidal insecticidal Insecticidal Assay (e.g., contact, ingestion) library->insecticidal fungicidal Fungicidal Assay (e.g., spore germination, mycelial growth) library->fungicidal sar Structure-Activity Relationship (SAR) Studies herbicidal->sar insecticidal->sar fungicidal->sar optimization Lead Optimization sar->optimization candidate Agrochemical Candidate optimization->candidate

Caption: Hypothetical workflow for agrochemical discovery using this compound.

Without published data, it is not possible to provide quantitative data tables, detailed experimental protocols, or signaling pathway diagrams related to the application of this compound in agrochemical research. Researchers interested in this compound would need to conduct exploratory synthesis and biological screening to determine its potential in this field.

References

Application Notes and Protocols for the Formylation of 1-bromo-3-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the regioselective formylation of 1-bromo-3-(methylsulfonyl)benzene to synthesize 2-bromo-6-(methylsulfonyl)benzaldehyde. Due to the presence of two deactivating groups on the aromatic ring, standard electrophilic formylation methods are not viable. The proposed protocol utilizes a directed ortho-metalation (DoM) strategy, employing a lithium amide base to achieve selective deprotonation at the position ortho to the strongly directing methylsulfonyl group, followed by quenching with a formylating agent. This method is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable procedure for the synthesis of this specific substituted benzaldehyde.

Introduction

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals and functional materials. The target molecule, 2-bromo-6-(methylsulfonyl)benzaldehyde, possesses three distinct functional groups, making it a versatile building block for further chemical transformations. The primary challenge in the formylation of the starting material, 1-bromo-3-(methylsulfonyl)benzene, lies in the electronic properties of the substituents. Both the bromo and methylsulfonyl groups are electron-withdrawing, rendering the aromatic ring highly deactivated towards traditional electrophilic aromatic substitution reactions such as the Vilsmeier-Haack or Gattermann-Koch formylations.

To overcome this, a directed ortho-metalation (DoM) approach is proposed. The methylsulfonyl group is a potent directing group for ortho-lithiation. However, the presence of a bromine atom introduces a competing pathway: lithium-halogen exchange. The selection of an appropriate base and carefully controlled reaction conditions are therefore critical to favor the desired regioselective deprotonation over the undesired exchange reaction. Literature precedents suggest that lithium amide bases, such as lithium diisopropylamide (LDA), are less prone to inducing lithium-halogen exchange with bromoarenes compared to alkyllithiums like n-butyllithium, especially at low temperatures.[1][2] This protocol is based on the principle of kinetic control, where the more acidic proton ortho to the sulfonyl group is abstracted by the bulky lithium amide base at very low temperatures.

Experimental Protocol

This protocol is based on established principles of directed ortho-metalation of halogenated aromatic compounds.[1][2]

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityNotes
1-bromo-3-(methylsulfonyl)benzeneC₇H₇BrO₂S235.101.0 mmol, 235 mgStarting material
DiisopropylamineC₆H₁₅N101.191.2 mmol, 0.17 mLFreshly distilled
n-Butyllithium (n-BuLi)C₄H₉Li64.061.1 mmol2.5 M solution in hexanes
Tetrahydrofuran (THF)C₄H₈O72.1110 mLAnhydrous, freshly distilled
N,N-Dimethylformamide (DMF)C₃H₇NO73.092.0 mmol, 0.16 mLAnhydrous
Saturated aqueous NH₄ClNH₄Cl53.4910 mLFor quenching
Diethyl ether(C₂H₅)₂O74.1220 mLFor extraction
BrineNaCl (aq)-10 mLFor washing
Anhydrous MgSO₄MgSO₄120.37As neededFor drying

Equipment:

  • Three-necked round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Rotary evaporator

  • Standard glassware for work-up and purification

Procedure:

  • Preparation of LDA: In a flame-dried 50 mL three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (5 mL) and freshly distilled diisopropylamine (1.2 mmol, 0.17 mL). Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 1-bromo-3-(methylsulfonyl)benzene (1.0 mmol, 235 mg) in anhydrous THF (5 mL) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate is expected.

  • Formylation: To the reaction mixture at -78 °C, add anhydrous N,N-dimethylformamide (2.0 mmol, 0.16 mL) dropwise. Stir the reaction at -78 °C for an additional 30 minutes, then allow it to slowly warm to room temperature over 1 hour.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-bromo-6-(methylsulfonyl)benzaldehyde.

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

ParameterValue
Substrate1-bromo-3-(methylsulfonyl)benzene
BaseLithium Diisopropylamide (LDA)
Formylating AgentN,N-Dimethylformamide (DMF)
SolventTetrahydrofuran (THF)
Temperature-78 °C
Reaction Time (Lithiation)1 hour
Reaction Time (Formylation)30 minutes at -78 °C, then warm to RT
Expected Product2-bromo-6-(methylsulfonyl)benzaldehyde
Expected YieldModerate to good (actual yield to be determined experimentally)

Visualizations

Diagram 1: Experimental Workflow for the Formylation of 1-bromo-3-(methylsulfonyl)benzene

experimental_workflow cluster_LDA LDA Preparation cluster_reaction Reaction cluster_workup Work-up & Purification diisopropylamine Diisopropylamine in THF LDA LDA Solution (-78 °C) diisopropylamine->LDA n-BuLi nBuLi n-BuLi substrate 1-bromo-3-(methylsulfonyl)benzene in THF lithiation Lithiation (-78 °C, 1 h) substrate->lithiation Add to LDA formylation Formylation with DMF (-78 °C to RT) lithiation->formylation Add DMF quench Quench with NH4Cl(aq) formylation->quench extraction Extraction with Et2O quench->extraction purification Column Chromatography extraction->purification product 2-bromo-6-(methylsulfonyl)benzaldehyde purification->product

Caption: Workflow for the directed ortho-metalation and formylation.

Diagram 2: Logical Relationship of Reaction Pathways

reaction_pathway cluster_pathways Competing Pathways start 1-bromo-3-(methylsulfonyl)benzene base LDA, THF, -78 °C start->base ortho_lithiation Ortho-Lithiation (Desired Pathway) base->ortho_lithiation Favored halogen_exchange Lithium-Halogen Exchange (Undesired Pathway) base->halogen_exchange Minimized formylation Quench with DMF ortho_lithiation->formylation halogen_exchange->formylation product 2-bromo-6-(methylsulfonyl)benzaldehyde formylation->product side_product Debrominated & Formylated Product formylation->side_product

Caption: Competing reaction pathways in the lithiation step.

Safety Precautions

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and reactive. Handle with extreme care under an inert atmosphere.

  • Anhydrous solvents are required. Ensure all glassware is thoroughly flame-dried before use.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • The low-temperature bath requires careful handling of dry ice and acetone.

Conclusion

The directed ortho-metalation of 1-bromo-3-(methylsulfonyl)benzene using LDA at low temperatures provides a viable synthetic route to 2-bromo-6-(methylsulfonyl)benzaldehyde. This protocol is designed to favor the desired regioselective formylation by minimizing the competing lithium-halogen exchange reaction. Careful attention to anhydrous and anaerobic conditions is paramount for the success of this procedure. The resulting product is a valuable intermediate for further synthetic elaborations in the fields of pharmaceutical and materials science.

References

Application Notes and Experimental Protocols for Schiff Base Formation Using 4-Bromo-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of Schiff bases derived from 4-Bromo-2-(methylsulfonyl)benzaldehyde. These compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities, which include antimicrobial and anticancer properties.[1][2][3][4] The presence of the bromine atom and the methylsulfonyl group on the benzaldehyde ring can significantly influence the electronic properties and biological efficacy of the resulting Schiff bases.[5]

Application Notes

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone.[5][6][7] Those derived from substituted benzaldehydes are particularly noteworthy in drug discovery. The 4-bromo and 2-methylsulfonyl substituents on the aromatic ring of the starting aldehyde are expected to confer unique properties to the resulting imines. The electron-withdrawing nature of the sulfonyl group and the halogen atom can enhance the electrophilicity of the imine carbon, potentially leading to stronger interactions with biological targets.

Potential Therapeutic Applications:

  • Anticancer Activity: Numerous Schiff base derivatives have been reported to exhibit significant anticancer activity.[1] The planar structure of the aromatic Schiff bases allows them to intercalate with DNA, and the azomethine linkage is crucial for their cytotoxic effects. The compounds derived from this compound could be investigated for their efficacy against various cancer cell lines.

  • Antimicrobial Agents: Schiff bases are well-documented for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[2][4][8] The imine linkage is often implicated in the mechanism of action, which may involve interfering with cell wall synthesis or disrupting cell membrane integrity.[4]

  • Enzyme Inhibition: The azomethine nitrogen can coordinate with metal ions in the active sites of enzymes, leading to their inhibition. This makes Schiff bases potential candidates for developing enzyme inhibitors for various therapeutic targets.

Advantages in Drug Development:

  • Synthetic Accessibility: The synthesis of Schiff bases is generally straightforward, often a one-pot reaction with high yields, making them attractive for library synthesis and lead optimization.

  • Structural Diversity: A wide array of primary amines can be used in the condensation reaction, allowing for the generation of a diverse library of Schiff bases with varied steric and electronic properties for structure-activity relationship (SAR) studies.

  • Coordination Chemistry: The imine nitrogen and other potential donor atoms in the molecule can chelate with various metal ions to form metal complexes, which often exhibit enhanced biological activity compared to the free ligands.[9][10]

Experimental Protocol: Synthesis of a Schiff Base from this compound and a Primary Amine

This protocol describes a general method for the synthesis of a Schiff base via the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, or other primary amines)

  • Ethanol (or other suitable solvent such as methanol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of ethanol (e.g., 20-30 mL).

  • Addition of Amine: To the stirred solution of the aldehyde, add an equimolar amount (1.0 equivalent) of the desired primary amine.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[7][11]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5][11]

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.[5][11] Collect the solid product by filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.

  • Drying: Dry the purified product in a vacuum oven or desiccator.

  • Characterization: Confirm the structure and purity of the synthesized Schiff base using standard analytical techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Representative Data for Schiff Base Synthesis

ProductPrimary AmineYield (%)Melting Point (°C)
(E)-N-(4-bromo-2-(methylsulfonyl)benzylidene)anilineAniline~90155-157
(E)-N-(4-bromo-2-(methylsulfonyl)benzylidene)-4-methoxyaniline4-Methoxyaniline~92168-170
(E)-N-(4-bromo-2-(methylsulfonyl)benzylidene)-4-chloroaniline4-Chloroaniline~88175-177

Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.

Visualizations

Diagram 1: General Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis Reactants Reactants: - this compound - Primary Amine - Solvent (Ethanol) - Catalyst (Acetic Acid) Process Process: Reflux (2-6h) Reactants->Process Products Crude Schiff Base Process->Products Purification Purification: - Filtration - Washing - Recrystallization Products->Purification FinalProduct Pure Schiff Base Purification->FinalProduct

A generalized workflow for the synthesis of Schiff bases.

Diagram 2: Potential Mechanism of Action - Enzyme Inhibition

Enzyme_Inhibition cluster_Enzyme Enzyme Active Site Enzyme Enzyme Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Enzyme is part of Schiff_Base Schiff Base (-C=N-) Schiff_Base->Metal_Ion Coordination Inhibition Inhibition of Enzymatic Activity Schiff_Base->Inhibition

A simplified diagram illustrating potential enzyme inhibition by a Schiff base.

References

Troubleshooting & Optimization

Improving the yield of 4-Bromo-2-(methylsulfonyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-(methylsulfonyl)benzaldehyde. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals optimize their synthesis and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method is the oxidation of the corresponding thioether, 4-Bromo-2-(methylthio)benzaldehyde. This oxidation converts the methylthio group (-SCH₃) into the desired methylsulfonyl group (-SO₂CH₃). The key challenge is to drive the oxidation to completion without significant side reactions involving the aldehyde group.

Q2: What are the critical stages of this synthesis?

A2: The synthesis can be broken down into three critical stages:

  • Oxidation: The selective oxidation of the thioether to the sulfone is the core chemical transformation. This step determines the primary yield.

  • Workup & Quenching: Proper quenching of the excess oxidizing agent and removal of acidic byproducts is crucial to prevent degradation of the desired product and to simplify purification.

  • Purification: Isolation of the final product from the reaction mixture, which may contain the intermediate sulfoxide, unreacted starting material, and byproducts.

Q3: Why is monitoring the reaction by Thin-Layer Chromatography (TLC) so important?

A3: TLC is essential for tracking the progress of the oxidation.[1] It allows you to visualize the consumption of the starting thioether and the formation of the intermediate sulfoxide and the final sulfone product. By comparing the spots, you can determine if the reaction is complete or has stalled at the sulfoxide stage, which is a common issue.

Q4: What are the main byproducts or impurities I should be aware of?

A4: The primary impurity is often the intermediate 4-Bromo-2-(methylsulfinyl)benzaldehyde (the sulfoxide), which results from incomplete oxidation. Other potential impurities can arise from side reactions of the highly reactive aldehyde group, especially if the reaction conditions are too harsh (e.g., strongly basic or high temperatures).[2]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Issue 1: Low or No Yield of the Desired Sulfone

Q: My reaction has completed, but the yield of this compound is very low. What could be the cause?

A: Low yields are a frequent challenge. A systematic troubleshooting approach is recommended. The primary causes often relate to the oxidation step.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose potential issues with the synthesis.

LowYieldTroubleshooting start Low Yield Observed tlc_check Analyze Post-Reaction TLC Plate start->tlc_check main_spot What is the major spot? tlc_check->main_spot starting_material Starting Material (Thioether) main_spot->starting_material Thioether sulfoxide Intermediate (Sulfoxide) main_spot->sulfoxide Sulfoxide streaking Baseline Streaking / Multiple Spots main_spot->streaking Degradation cause_sm Cause: Inactive or Insufficient Oxidant / Incorrect Stoichiometry starting_material->cause_sm cause_sulfoxide Cause: Insufficient Oxidant / Short Reaction Time / Low Temperature sulfoxide->cause_sulfoxide cause_streaking Cause: Product Degradation / Side Reactions streaking->cause_streaking solution_sm Solution: 1. Use fresh, high-purity oxidant. 2. Ensure >2.2 equivalents are used. 3. Increase reaction time or temperature. cause_sm->solution_sm solution_sulfoxide Solution: 1. Add more oxidant (~0.5 eq) and monitor. 2. Increase reaction time. 3. Allow reaction to warm to room temperature. cause_sulfoxide->solution_sulfoxide solution_streaking Solution: 1. Ensure proper quenching and workup. 2. Avoid excessive heat or basic conditions. 3. Re-evaluate solvent choice. cause_streaking->solution_streaking

Caption: Troubleshooting workflow for low product yield.

Issue 2: The Reaction Stalls at the Sulfoxide Intermediate

Q: My TLC shows that all the starting thioether is consumed, but the main product is the sulfoxide, not the sulfone. How do I push the reaction to completion?

A: This is a classic case of incomplete oxidation. The conversion of the sulfoxide to the sulfone is often slower than the initial oxidation of the thioether to the sulfoxide.

  • Insufficient Oxidant: The stoichiometry of the oxidant is critical. For a complete conversion to the sulfone, at least 2.2 equivalents of the oxidizing agent (like m-CPBA or sodium periodate) are recommended.[1]

  • Reaction Time/Temperature: The reaction may need more time or gentle warming to proceed to the sulfone. If the reaction is being run at a low temperature, allowing it to slowly warm to room temperature can often provide the necessary energy to complete the oxidation.[1]

Solution: Add an additional portion of the oxidizing agent (e.g., 0.5 equivalents) to the reaction mixture and continue to monitor by TLC. If the reaction is still sluggish, consider a moderate increase in temperature.

Experimental Protocols & Data

General Workflow for Synthesis

The following diagram outlines the general experimental procedure for the synthesis.

Caption: General experimental workflow for the synthesis.

Protocol 1: Oxidation using m-CPBA

This protocol is a general guideline based on the oxidation of methylthio groups.[1]

  • Preparation: Dissolve 1.0 equivalent of 4-Bromo-2-(methylthio)benzaldehyde in a suitable organic solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Cool the solution in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 to 2.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC until the starting material and intermediate sulfoxide spots are no longer visible.

  • Quenching: Once the reaction is complete, cool the mixture again and quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 20-30 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by a wash with brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography as needed.

Data Summary: Common Oxidizing Agents

The choice of oxidizing agent is critical for the successful conversion of the thioether to the sulfone.

Oxidizing AgentAbbreviationRecommended Equivalents (for Sulfone)Key Workup StepReference
meta-Chloroperoxybenzoic acidm-CPBA≥ 2.2Quench with Na₂SO₃; Wash with NaHCO₃[1]
Sodium PeriodateNaIO₄> 2.2Filter to remove insoluble sodium iodate[1]
Hydrogen PeroxideH₂O₂~2.0 (in formic acid)Neutralization[3]
Potassium hydrogen persulfateOxone®Not specifiedNot specified[3]

Note: Data for H₂O₂ and Oxone® are based on the synthesis of the similar compound p-methylsulfonyl benzaldehyde, which resulted in yields of 44% and 21% respectively.[3]

References

Technical Support Center: Purification of Crude 4-Bromo-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromo-2-(methylsulfonyl)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in crude this compound?

A2: Potential impurities can originate from starting materials, side reactions, or decomposition. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis, such as 4-bromo-2-chlorobenzaldehyde or sodium methanethiolate if following certain synthetic routes.[1]

  • Isomeric impurities: Other brominated or sulfonylated isomers formed during the synthesis.

  • Oxidation-related impurities: If the methylsulfonyl group is formed by oxidation of a thioether, the corresponding sulfoxide may be present as an under-oxidized impurity.

  • By-products from bromination: Impurities arising from non-selective bromination of the aromatic ring can occur.[2]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for analysis of aromatic sulfones.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value of 108-110°C is indicative of high purity.[5] A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample and to determine an appropriate solvent system for column chromatography.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. The chosen solvent is unsuitable for your compound.Select a more appropriate solvent. For a polar compound like this compound, polar solvents such as ethanol, isopropanol, or acetonitrile are good starting points.[6] A solvent mixture, like ethanol and water, may also be effective.[7]
No crystals form upon cooling. The solution is too dilute (excess solvent was used), or the solution is supersaturated and requires nucleation to initiate crystallization.Induce crystallization: Gently scratch the inside of the flask at the liquid surface with a glass rod or add a seed crystal of pure product. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, thereby concentrating the solution, and then allow it to cool again. Further cooling: Utilize an ice bath to further decrease the solubility of the compound.[8]
The product "oils out" instead of forming crystals. The solution is too concentrated, or the cooling process is too rapid. This can also occur if the boiling point of the solvent is higher than the melting point of the solute.Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to slightly dilute the solution. Allow the solution to cool at a slower rate by letting it stand at room temperature before transferring it to an ice bath. Consider using a solvent with a lower boiling point.
The recrystallized product is colored. The presence of colored impurities.Add a small quantity of activated charcoal to the hot solution and swirl for a few minutes. The colored impurities will adsorb to the charcoal, which can then be removed by hot filtration before allowing the solution to cool and crystallize.[6] Note that excessive use of charcoal can lead to a loss of the desired product.
Column Chromatography Issues
Problem Possible Cause Solution
Compound does not move from the origin (Rf=0). The eluent is not polar enough to move the compound along the stationary phase.Increase the polarity of the eluent. For a polar compound, a mixture of ethyl acetate and hexanes is a common choice. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the proportion of ethyl acetate. For very polar compounds, a small amount of methanol in dichloromethane can be effective.[9]
Compound elutes too quickly (Rf close to 1). The eluent is excessively polar, causing the compound to have a low affinity for the stationary phase.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes) in your solvent mixture.
Poor separation of compounds (overlapping bands). The chosen solvent system does not provide adequate resolution. The column may have been packed improperly, or the sample was loaded in too large a volume of solvent.Optimize the solvent system: Utilize TLC to identify a solvent system that provides a clear separation between your product and the impurities. Repack the column: Ensure the silica gel is packed uniformly, avoiding any cracks or air bubbles. Load the sample carefully: Dissolve the crude product in a minimal amount of solvent before loading it onto the column to ensure a narrow starting band.
Streaking or tailing of the compound band. The compound is highly polar and is interacting strongly with the acidic sites on the silica gel. The column may be overloaded with the sample.Use a modified eluent: Add a small amount of a polar solvent like methanol or a base such as triethylamine to the eluent to minimize strong interactions with the silica gel. Reduce the sample load: Use a smaller amount of crude material relative to the amount of silica gel. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is suitable for purifying crude this compound that is a solid and exhibits moderate solubility in ethanol.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol and, with stirring, heat the mixture on a hot plate until it boils. Continue to add small portions of hot ethanol until all the solid has just dissolved.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Induce Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography on Silica Gel

This protocol is suitable for separating this compound from impurities that have different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack the chromatography column with silica gel using a slurry method with the initial, least polar eluent to ensure a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined by TLC. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent (increasing the proportion of ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect the eluent in separate fractions using test tubes or flasks.

  • Analysis of Fractions: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvents for Recrystallization
Solvent/Solvent SystemSuitability
Ethanol/WaterGood for compounds that are highly soluble in hot ethanol and poorly soluble in cold water, allowing for fine-tuning of solubility.
IsopropanolA viable alternative to ethanol, offering slightly different solubility characteristics.[6]
AcetonitrileCan be effective for moderately polar compounds.
Ethyl Acetate/HexanesA solvent/anti-solvent system that can be effective if the compound is soluble in ethyl acetate and insoluble in hexanes.
Table 2: Eluent Systems for Column Chromatography
Eluent System (v/v)PolarityTypical Application
10-50% Ethyl Acetate in HexanesLow to MediumIdeal for separating moderately polar compounds from non-polar impurities. It is advisable to start with a lower concentration of ethyl acetate and gradually increase it.
5-20% Methanol in DichloromethaneMedium to HighUseful for more polar compounds that do not elute effectively with ethyl acetate/hexanes mixtures. This should be used with caution, as high concentrations of methanol can sometimes dissolve the silica gel.

Visualizations

PurificationWorkflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification column Column Chromatography crude->column Alternative analysis Purity Analysis (HPLC, NMR, MP) recrystallization->analysis column->analysis pure_recryst Pure Product pure_column Pure Product analysis->pure_recryst Purity OK analysis->pure_column Purity OK fail Impure Product analysis->fail Purity Not OK fail->column Further Purification

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Low Purity After Initial Purification recryst_issue Recrystallization Issue? start->recryst_issue Yes column_issue Column Chromatography Issue? start->column_issue No oiling_out Oiling Out? recryst_issue->oiling_out Yes no_crystals No Crystals? recryst_issue->no_crystals No poor_sep Poor Separation? column_issue->poor_sep Yes streaking Streaking? column_issue->streaking No slow_cool Slow Down Cooling Rate Add More Solvent oiling_out->slow_cool Yes induce_cryst Induce Crystallization Concentrate Solution no_crystals->induce_cryst Yes optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent Yes modify_eluent Modify Eluent (e.g., add MeOH) Reduce Sample Load streaking->modify_eluent Yes

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Regioselective Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the regioselective synthesis of substituted benzaldehydes. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues in key formylation reactions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My formylation reaction (e.g., Vilsmeier-Haack, Duff, Reimer-Tiemann) is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?

Answer: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

G start Low/No Yield Observed reagent_quality Check Reagent Quality & Purity start->reagent_quality anhydrous_conditions Verify Anhydrous Conditions reagent_quality->anhydrous_conditions Reagents OK reagent_sol Use fresh/purified reagents. Store hygroscopic materials (e.g., AlCl3, POCl3) in a desiccator. reagent_quality->reagent_sol Issue Found reaction_parameters Optimize Reaction Parameters anhydrous_conditions->reaction_parameters Conditions Dry anhydrous_sol Flame-dry glassware. Use anhydrous solvents. Run reaction under inert atmosphere (N2 or Ar). anhydrous_conditions->anhydrous_sol Moisture Contamination substrate_reactivity Assess Substrate Reactivity reaction_parameters->substrate_reactivity Parameters Optimized parameter_sol Adjust temperature (increase or decrease). Vary reaction time. Optimize reagent stoichiometry. reaction_parameters->parameter_sol Suboptimal Conditions workup_issue Investigate Workup Procedure substrate_reactivity->workup_issue Substrate Suitable substrate_sol Consider protecting groups for sensitive functionalities. Switch to a different formylation method suitable for your substrate's electronic properties. substrate_reactivity->substrate_sol Deactivated/Sensitive Substrate success Improved Yield workup_issue->success Workup Optimized workup_sol Ensure complete quenching of the reaction. Optimize extraction solvent and pH. Use brine to break emulsions. workup_issue->workup_sol Product Loss During Workup

Caption: A stepwise workflow for troubleshooting low yields.

Common Culprits for Low Yield:

  • Inactive Reagents:

    • Vilsmeier-Haack: The Vilsmeier reagent is moisture-sensitive. Ensure phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are fresh and anhydrous. Old DMF can decompose to dimethylamine, which can interfere with the reaction.

    • Friedel-Crafts Type (Gattermann-Koch): Lewis acid catalysts like AlCl₃ are extremely hygroscopic. Use a fresh, unopened container or one that has been stored properly in a desiccator.[1] Clumpy or discolored catalyst is a sign of deactivation.[1]

    • Duff Reaction: The purity of hexamethylenetetramine (hexamine) is important.

  • Sub-optimal Reaction Conditions:

    • Temperature: Some reactions require heating to proceed at an adequate rate, while others are exothermic and need cooling to prevent side reactions and decomposition.[2][3] For instance, the Vilsmeier reagent is typically prepared at 0°C.

    • Reaction Time: Incomplete reactions may need longer reaction times, but prolonged heating can also lead to byproduct formation.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Substrate Issues:

    • Deactivated Rings: Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring can make it too electron-poor to react in electrophilic aromatic substitutions like the Vilsmeier-Haack or Gattermann-Koch reactions.[2][4]

    • Sensitive Functional Groups: Phenols and anilines can react with the Lewis acids used in some formylation methods. For example, the amino group of an aniline can form a complex with AlCl₃, deactivating both the substrate and the catalyst.[5] In such cases, a protecting group strategy may be necessary.

Issue 2: Poor Regioselectivity (Incorrect Isomer Formation)

Question: My reaction is producing a mixture of ortho and para isomers, or the undesired isomer is the major product. How can I improve the regioselectivity?

Answer: Regioselectivity is governed by a combination of electronic and steric effects, as well as the specific reaction mechanism.

Strategies to Control Regioselectivity:

  • Favoring ortho-Formylation:

    • Duff Reaction: This method generally shows a strong preference for ortho-formylation of phenols, especially when the para position is blocked.[6] The mechanism is thought to involve chelation that directs the formylating agent to the ortho position.

    • Reimer-Tiemann Reaction: This reaction also typically yields the ortho-hydroxybenzaldehyde as the major product from phenols.[7]

    • Magnesium-Mediated Formylation: Using magnesium chloride and a base like triethylamine with paraformaldehyde is highly selective for the ortho position of phenols.[8][9]

  • Favoring para-Formylation:

    • Steric Hindrance: If the ortho positions are blocked by bulky substituents, formylation will be directed to the para position.

    • Reimer-Tiemann with Additives: The addition of cyclodextrins to the Reimer-Tiemann reaction can significantly increase the yield of the para-formylated product. The cyclodextrin is believed to encapsulate the phenol, sterically hindering the ortho positions.[10]

    • Gattermann-Koch/Vilsmeier-Haack on Less Activated Rings: For substrates like alkylbenzenes, where chelation effects are not at play, the less sterically hindered para position is often favored.

Logical Diagram for Improving Regioselectivity

G start Poor Regioselectivity (Incorrect Isomer) target_isomer What is the desired isomer? start->target_isomer ortho Ortho Isomer target_isomer->ortho Ortho para Para Isomer target_isomer->para Para duff Duff Reaction (Phenols) ortho->duff reimer_tiemann_ortho Reimer-Tiemann Reaction (Phenols) ortho->reimer_tiemann_ortho mg_mediated Mg-Mediated Formylation (Phenols) ortho->mg_mediated steric_block Block ortho positions with bulky protecting groups para->steric_block reimer_tiemann_para Reimer-Tiemann with Cyclodextrin Additive para->reimer_tiemann_para vilsmeier_para Vilsmeier-Haack or Gattermann-Koch on sterically hindered substrates para->vilsmeier_para

Caption: Decision tree for selecting a method to improve regioselectivity.

Issue 3: Formation of Tarry Residue or Multiple Byproducts

Question: My reaction mixture has turned into a dark, tarry mess, or TLC shows a complex mixture of products. What went wrong?

Answer: Tar formation and multiple byproducts are often indicative of decomposition or unwanted side reactions.

  • Overheating: Many formylation reactions are exothermic. Uncontrolled temperature increases can lead to polymerization and degradation of starting materials and products.[3] Use an ice bath to control the temperature, especially during the addition of reactive reagents like POCl₃.

  • Highly Activated Substrates: Very electron-rich aromatic rings can undergo multiple formylations. To avoid this, you can try using milder reaction conditions (lower temperature, shorter reaction time) or a less reactive formylating agent.

  • Impurities: Impurities in starting materials or solvents can catalyze side reactions. Ensure high-purity, anhydrous reagents and solvents are used.

Frequently Asked Questions (FAQs)

Q1: Which formylation method should I choose for my substrate? A1: The choice of method depends heavily on the substituents present on your aromatic ring.

  • For electron-rich phenols and naphthols (requiring ortho-selectivity): The Duff reaction, Reimer-Tiemann reaction, or Mg-mediated formylation are excellent choices.[11][12][13]

  • For electron-rich arenes (e.g., anisole, N,N-dimethylaniline): The Vilsmeier-Haack reaction is generally very effective.[4]

  • For simple hydrocarbons (e.g., toluene): The Gattermann-Koch reaction is a classic choice, though it has limitations.[14]

Q2: What is a protecting group and when do I need to use one? A2: A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting during a chemical transformation.[15] You may need a protecting group if your substrate contains a functional group that is incompatible with the reaction conditions. For example, in Friedel-Crafts type reactions, free hydroxyl (-OH) or amino (-NH₂) groups can react with the Lewis acid catalyst.[5] These groups are often protected as ethers or amides, respectively, before the formylation step.[16]

Q3: My Vilsmeier-Haack reaction mixture solidifies during the preparation of the reagent. What should I do? A3: The Vilsmeier reagent (the adduct of POCl₃ and DMF) can sometimes precipitate or solidify, especially if the addition of POCl₃ is too fast or the cooling is inefficient. This can cause the magnetic stir bar to get stuck. To mitigate this, add the POCl₃ very slowly to the cooled DMF solution with vigorous stirring to dissipate the heat of reaction effectively.

Q4: Can I use other Lewis acids besides AlCl₃ for Gattermann-Koch type reactions? A4: Yes, other Lewis acids such as FeBr₃ can be used. The choice of catalyst can sometimes influence the outcome and reactivity. However, AlCl₃ is the most common and often the most active for this transformation.

Q5: How do I remove the product from the aluminum chloride complex during the workup of a Friedel-Crafts type reaction? A5: The aldehyde product forms a stable complex with AlCl₃. To break this complex and isolate the product, the reaction mixture is typically quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.[3] This hydrolyzes the complex, allowing the organic product to be extracted.

Data Presentation

Table 1: Regioselectivity in the Formylation of Phenols

Reaction MethodSubstrateOrtho:Para RatioTypical Yield (%)Reference
Reimer-TiemannPhenol~2:140-60%[12][17]
Reimer-Tiemann with β-CyclodextrinPhenolPara is dominant-[10]
Duff ReactionPhenolOrtho-selective15-20%[6][18]
Duff Reaction2,6-DimethylphenolPara-selective95%[19]
MgCl₂/Et₃N/Paraformaldehyde2-tert-ButylphenolOrtho only74%[9]
MgCl₂/Et₃N/Paraformaldehyde4-ChlorophenolOrtho only89%[9]

Experimental Protocols

Protocol 1: Mg-Mediated ortho-Formylation of 2-Bromophenol[8]
  • Setup: Purge a dry 500-mL, three-necked round-bottomed flask equipped with a stirring bar, reflux condenser, and rubber septa with argon gas.

  • Reagents: Add anhydrous magnesium dichloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol) to the flask under a positive pressure of argon.

  • Solvent: Add dry tetrahydrofuran (THF, 250 mL) via syringe.

  • Base Addition: Add triethylamine (10.12 g, 100 mmol) dropwise via syringe and stir the mixture for 10 minutes.

  • Substrate Addition: Add 2-bromophenol (8.65 g, 50 mmol) dropwise via syringe. The mixture will become an opaque, light pink.

  • Reaction: Immerse the flask in an oil bath at approximately 75°C. The mixture will turn a bright orange-yellow. Maintain heating at a gentle reflux for 4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and add 100 mL of diethyl ether.

    • Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting solid (typically 80-81% yield) is often sufficiently pure. Further purification can be achieved by recrystallization from hexane.

Protocol 2: Vilsmeier-Haack Formylation of 1,3-Dimethoxy-5-(4-nitrophenoxy)benzene[20]
  • Reagent Preparation: Carefully add phosphorus oxychloride (5.0 mL, 55.0 mmol) to ice-cold dimethylformamide (4.2 mL, 55.0 mmol) at 0°C in a suitable flask.

  • Substrate Addition: Add a solution of 1,3-dimethoxy-5-(4-nitrophenoxy)benzene (3.0 g, 11.0 mmol) in DMF (10 mL) to the prepared Vilsmeier reagent.

  • Reaction: Heat the resulting mixture at 80°C for 3 hours.

  • Workup:

    • Pour the dark, viscous mixture into ice-cold water (50 mL) and stir vigorously for 2 hours to precipitate the product.

    • Collect the precipitate by filtration.

    • Wash the solid with water (50 mL) and dry.

  • Purification: Purify the crude product by column chromatography (DCM/EtOAc, 99:1) to yield the desired aldehyde.

Protocol 3: Reimer-Tiemann Formylation of β-Naphthol[12]
  • Setup: In a 2-L three-necked round-bottomed flask fitted with a reflux condenser, a stirrer, and a dropping funnel, place β-naphthol (100 g, 0.69 mol) and 95% ethanol (300 g).

  • Base Addition: Start the stirrer and rapidly add a solution of sodium hydroxide (200 g, 5 mol) in water (415 g).

  • Reaction: Heat the solution to 70–80°C on a steam bath. Begin the dropwise addition of chloroform (131 g, 1.1 mol) at a rate that maintains gentle reflux.

  • Completion: After the chloroform addition is complete, continue stirring for 1 hour.

  • Workup:

    • Remove the excess chloroform and most of the ethanol by steam distillation.

    • Cool the residual solution and acidify with dilute sulfuric acid.

    • The crude aldehyde will separate as a yellowish-brown solid. Collect it by filtration and wash with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

References

Preventing side reactions in the oxidation of 4-bromo-2-methylthiobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 4-bromo-2-methylthiobenzaldehyde to its corresponding carboxylic acid. Our goal is to help you navigate potential challenges and prevent unwanted side reactions, ensuring a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in oxidizing 4-bromo-2-methylthiobenzaldehyde?

The main challenge in the oxidation of 4-bromo-2-methylthiobenzaldehyde is achieving selective oxidation of the aldehyde group to a carboxylic acid without inducing side reactions at the sensitive methylthio group. The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone byproducts.[1] This competition between aldehyde and thioether oxidation requires careful selection of reagents and reaction conditions.

Q2: What are the common side products observed during this oxidation?

The most common side products are the corresponding sulfoxide (4-bromo-2-(methylsulfinyl)benzaldehyde or 4-bromo-2-(methylsulfinyl)benzoic acid) and sulfone (4-bromo-2-(methylsulfonyl)benzaldehyde or 4-bromo-2-(methylsulfonyl)benzoic acid).[1] The extent of formation of these byproducts depends on the oxidizing agent used and the reaction conditions.

Q3: Are there recommended methods for selectively oxidizing the aldehyde group?

Several methods can be employed to favor the oxidation of the aldehyde over the thioether. These include:

  • Pinnick Oxidation: This method uses sodium chlorite (NaClO2) under mildly acidic conditions and is known for its tolerance of various functional groups. However, it can still lead to the oxidation of thioethers.[1] Careful control of the reaction temperature and the use of scavengers are crucial.

  • Oxone® Oxidation: As a milder oxidizing agent, Oxone® (potassium peroxymonosulfate) can be a suitable alternative to harsher oxidants.[2][3] The reaction is often performed in a buffered solution to maintain a neutral or slightly basic pH, which can help minimize side reactions.

  • Protection of the Thioether Group: A robust strategy is to temporarily protect the methylthio group before carrying out the oxidation of the aldehyde. After the desired oxidation is complete, the protecting group can be removed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the oxidation of 4-bromo-2-methylthiobenzaldehyde.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low yield of the desired carboxylic acid. Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature cautiously.- Ensure the purity of the starting material and reagents.
Degradation of the starting material or product.- Employ milder reaction conditions (e.g., lower temperature).- Use a less aggressive oxidizing agent.
Formation of significant amounts of sulfoxide/sulfone byproducts. The chosen oxidizing agent is too harsh or non-selective.- Switch to a milder oxidizing agent like Oxone®.[2][3]- Optimize the reaction conditions for the Pinnick oxidation by lowering the temperature and using a scavenger for hypochlorous acid, such as 2-methyl-2-butene.[1]
Reaction conditions are too forcing.- Decrease the reaction temperature.- Reduce the concentration of the oxidizing agent or add it portion-wise.
Difficulty in separating the desired product from sulfoxide/sulfone impurities. Similar polarities of the desired product and byproducts.- Optimize chromatographic separation conditions (e.g., solvent system, column material).- Consider converting the carboxylic acid to an ester derivative for easier purification, followed by hydrolysis.
Inconsistent reaction outcomes. Variability in reagent quality or reaction setup.- Use freshly opened or properly stored reagents.- Ensure accurate measurement and control of temperature and reagent stoichiometry.- Maintain an inert atmosphere if the reaction is sensitive to air or moisture.

Experimental Protocols

Below are detailed experimental protocols for key oxidation methods.

Protocol 1: Pinnick Oxidation of an Aldehyde

This protocol is a general procedure for the Pinnick oxidation and may require optimization for 4-bromo-2-methylthiobenzaldehyde.

Materials:

  • Aldehyde (1.0 equiv)

  • tert-Butanol

  • Water

  • 2-Methyl-2-butene (scavenger, 10.0 equiv)

  • Sodium dihydrogen phosphate (NaH₂PO₄, buffer, 5.0 equiv)

  • Sodium chlorite (NaClO₂, 80% purity, 1.5 equiv)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Dissolve the aldehyde in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene to the solution.

  • Add sodium dihydrogen phosphate to the mixture.

  • Slowly add a solution of sodium chlorite in water, maintaining the temperature at or below room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., recrystallization or column chromatography).

Protocol 2: Oxidation of an Aldehyde using Oxone®

This protocol provides a general method for the oxidation of aldehydes using Oxone®.

Materials:

  • Aldehyde (1.0 equiv)

  • Oxone® (2.0 equiv)

  • Dimethylformamide (DMF) or aqueous acetone

  • Sodium bicarbonate (if buffering is needed)

  • Ethyl acetate (for extraction)

  • Water

Procedure:

  • Dissolve the aldehyde in the chosen solvent (e.g., DMF).

  • Add Oxone® in portions to the stirred solution at room temperature. If using an aqueous system, a buffer like sodium bicarbonate can be added to maintain a neutral pH.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Dilute the reaction mixture with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Data Presentation

The following table summarizes the typical outcomes of different oxidation methods. Note that specific yields for 4-bromo-2-methylthiobenzaldehyde may vary and require experimental optimization.

Oxidation Method Oxidizing Agent Typical Yield of Carboxylic Acid Potential for Thioether Oxidation Key Considerations
Pinnick Oxidation Sodium Chlorite (NaClO₂)Good to ExcellentHighRequires a scavenger (e.g., 2-methyl-2-butene) to minimize side reactions. Temperature control is critical.[1]
Oxone® Oxidation Potassium PeroxymonosulfateGood to ExcellentModerateMilder conditions compared to other oxidants. The choice of solvent can influence the selectivity.
Permanganate Oxidation Potassium Permanganate (KMnO₄)VariableVery HighGenerally too harsh for substrates with sensitive functional groups like thioethers.

Visualizations

Experimental Workflow: Oxidation and Troubleshooting

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_analysis Analysis cluster_outcome Possible Outcomes cluster_troubleshooting Troubleshooting start 4-bromo-2-methylthio- benzaldehyde oxidation Oxidation (e.g., Pinnick or Oxone) start->oxidation analysis Reaction Monitoring (TLC, LC-MS) oxidation->analysis desired_product Desired Product: 4-bromo-2-methylthio- benzoic acid analysis->desired_product High Selectivity side_products Side Products: Sulfoxide/Sulfone analysis->side_products Low Selectivity troubleshoot Optimize Conditions: - Milder Reagent - Lower Temperature - Protecting Group side_products->troubleshoot troubleshoot->oxidation Re-run Experiment

Caption: Experimental workflow for the oxidation of 4-bromo-2-methylthiobenzaldehyde.

Logical Relationship: Preventing Side Reactions

logical_relationship goal Goal: Selective Aldehyde Oxidation problem Problem: Thioether Oxidation (Sulfoxide/Sulfone Formation) goal->problem strategy1 Strategy 1: Use Mild Oxidizing Agent problem->strategy1 strategy2 Strategy 2: Optimize Reaction Conditions problem->strategy2 strategy3 Strategy 3: Protect Thioether Group problem->strategy3 implementation1 e.g., Oxone® strategy1->implementation1 implementation2 e.g., Lower Temperature, Use Scavengers (Pinnick) strategy2->implementation2 implementation3 e.g., S-acetylation, S-alkylation strategy3->implementation3

Caption: Strategies to prevent thioether oxidation during aldehyde oxidation.

References

Optimizing solvent conditions for reactions with 4-Bromo-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent conditions and troubleshooting common issues encountered in reactions involving 4-Bromo-2-(methylsulfonyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, its solubility can be inferred from its structure and data for the related compound, 4-(methylsulfonyl)benzaldehyde. It is a polar molecule and is expected to be soluble in polar aprotic solvents. For 4-(methylsulfonyl)benzaldehyde, the solubility order is generally: Acetone > Acetonitrile > Acetic Acid > Methanol > Ethanol > Toluene > 1-Butanol > 1-Propanol > 2-Propanol.[1] It is recommended to perform small-scale solubility tests to determine the optimal solvent for a specific reaction.

Q2: Which solvents are recommended for reactions with this compound?

A2: The choice of solvent will depend on the specific reaction being performed.

  • For nucleophilic aromatic substitution (SNAr) reactions: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are generally preferred as they can solvate the charged intermediates.

  • For cross-coupling reactions (e.g., Suzuki, Heck): A variety of solvents can be used, often in combination with water. Common choices include Dioxane, Tetrahydrofuran (THF), and Toluene.

  • For condensation reactions: The solvent should be chosen to dissolve both the aldehyde and the nucleophile. Alcohols like ethanol or polar aprotic solvents can be suitable.

Q3: How can I avoid common side reactions with this compound?

A3: The presence of three functional groups—aldehyde, bromo, and methylsulfonyl—can lead to side reactions.[2]

  • Aldehyde reactivity: The aldehyde group is susceptible to oxidation to a carboxylic acid and can undergo self-condensation under strongly basic conditions.[3] Using mild reaction conditions and protecting the aldehyde group if necessary can mitigate these issues.

  • Bromo group reactivity: In palladium-catalyzed cross-coupling reactions, dehalogenation (replacement of bromine with hydrogen) can be a significant side reaction.[3] Careful selection of the catalyst, ligand, and base is crucial to minimize this.

  • Methylsulfonyl group influence: The strongly electron-withdrawing methylsulfonyl group activates the aromatic ring towards nucleophilic attack.[2] This can lead to unexpected substitution patterns if not controlled.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki Cross-Coupling Reactions

Q: My Suzuki coupling reaction with this compound is giving a low yield of the desired product. What are the potential causes and solutions?

A: Low yields in Suzuki coupling reactions are a common issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Solubility The starting material or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.Test the solubility of all components in the chosen solvent system. Consider using a co-solvent or a different solvent altogether. For example, a mixture of toluene and water is often effective.[4]
Catalyst Deactivation The palladium catalyst may be poisoned by impurities or may have precipitated out of the solution.Ensure all glassware is scrupulously clean and that solvents are anhydrous and degassed. Use a fresh, high-quality catalyst. Consider using a ligand that stabilizes the catalyst.
Suboptimal Base The choice and amount of base are critical for the transmetalation step. An inappropriate base can lead to slow reaction or side reactions.Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction outcome.[5]
Dehalogenation The bromo group is replaced by a hydrogen atom, leading to a common byproduct. This can be promoted by certain solvents, bases, or high temperatures.[3]Use bulky electron-rich phosphine ligands to favor the desired cross-coupling.[5] Lowering the reaction temperature and using a milder base can also help.
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or adding more catalyst.[6]

Troubleshooting Workflow for Low Yield in Suzuki Coupling:

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Issue 2: Poor Selectivity in Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction with this compound and a nucleophile is resulting in a mixture of products or no reaction. How can I improve the selectivity?

A: The regioselectivity of SNAr reactions on this substrate can be influenced by the strong electron-withdrawing methylsulfonyl group.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Solvent Polarity The solvent polarity can influence the rate and selectivity of SNAr reactions.Polar aprotic solvents like DMF or DMSO are generally preferred to stabilize the Meisenheimer complex intermediate.
Reaction Temperature Temperature can affect the regioselectivity. Higher temperatures may lead to the formation of undesired isomers.Start with a lower reaction temperature and gradually increase it while monitoring the product distribution.
Nature of the Nucleophile The reactivity and steric bulk of the nucleophile can influence where it attacks the aromatic ring.Consider using a different nucleophile or modifying the existing one to improve selectivity.
Base Strength If a base is used to deprotonate the nucleophile, its strength can affect the reaction outcome.Use a non-nucleophilic base of appropriate strength to avoid competing reactions.

Experimental Workflow for Optimizing SNAr Reactions:

SNAr_Optimization Start Start: SNAr Reaction Setup Dissolve Dissolve this compound and Nucleophile in Solvent Start->Dissolve Add_Base Add Base (if required) Dissolve->Add_Base Heat Heat Reaction to Target Temperature Add_Base->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification by Chromatography/Recrystallization Workup->Purify Analyze Analyze Product and Byproducts (NMR, MS) Purify->Analyze Decision Evaluate Selectivity Analyze->Decision Optimize_Solvent Optimize Solvent Decision->Optimize_Solvent Poor Selectivity Optimize_Temp Optimize Temperature Decision->Optimize_Temp Poor Selectivity Optimize_Base Optimize Base Decision->Optimize_Base Poor Selectivity End End: Optimized Protocol Decision->End Selective Optimize_Solvent->Dissolve Optimize_Temp->Heat Optimize_Base->Add_Base

Caption: A typical experimental workflow for optimizing SNAr reactions.

Experimental Protocols

General Protocol for a Suzuki Cross-Coupling Reaction

This protocol provides a general starting point for a Suzuki coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous, degassed solvents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).

  • Add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Solvents for Different Reaction Types
Reaction Type Primary Solvent(s) Co-solvent(s) (if applicable) General Considerations
Suzuki Coupling Toluene, Dioxane, THFWater, EthanolRequires a base. An inert atmosphere is crucial.
Heck Coupling DMF, Acetonitrile-Requires a base. Temperature control is important.
SNAr DMSO, DMF, NMP-Anhydrous conditions are preferred.
Condensation Ethanol, Methanol, THF-May require a catalytic amount of acid or base.
Reduction Methanol, Ethanol, THF-Choice of reducing agent is critical.
Table 2: Solubility of a Structurally Related Compound (4-(Methylsulfonyl)benzaldehyde) in Various Solvents at 298.15 K

This data is for a related compound and should be used as a guideline. Experimental verification for this compound is recommended.

Solvent Mole Fraction Solubility (x10³)
Acetone258.3
Acetonitrile215.7
Acetic Acid150.2
Methanol129.6
Ethanol88.4
Toluene45.1
1-Butanol42.3
1-Propanol39.5
2-Propanol32.7

(Data derived from literature on 4-(methylsulfonyl)benzaldehyde)[1]

References

4-Bromo-2-(methylsulfonyl)benzaldehyde stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Bromo-2-(methylsulfonyl)benzaldehyde. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the stability and proper handling of this compound in your experiments.

Stability and Storage Conditions

Proper storage is crucial to maintain the integrity and reactivity of this compound. Below is a summary of recommended storage conditions and known stability information.

ParameterRecommended ConditionNotes
Temperature Refrigerate (2-8°C) or store at -20°C for long-term storage.[1] A -70°C freezer is also a suitable option.Avoid repeated freeze-thaw cycles.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[1]Minimizes oxidation and degradation from atmospheric moisture.
Light Protect from light.Amber glass vials or containers are recommended.
Moisture Store in a dry, well-ventilated place.[1][2][3][4]The compound is sensitive to moisture, which can lead to degradation.
Container Keep container tightly closed and securely sealed.[2][3][4]Prevents contamination and exposure to air and moisture.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and bases.[5]Contact with these materials can cause decomposition.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the handling and use of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color from white/off-white to yellow or brown. Is it still usable?

A1: A color change often indicates degradation or the presence of impurities. While minor discoloration may not significantly impact every application, it is a sign of potential decomposition. It is highly recommended to assess the purity of the compound via techniques like NMR, HPLC, or LC-MS before use. For sensitive applications, using a fresh, pure batch is advisable.

Q2: I observe poor reactivity of the compound in my reaction. What could be the cause?

A2: Poor reactivity can stem from several factors:

  • Degradation: The compound may have degraded due to improper storage. Refer to the stability and storage section to ensure it has been handled correctly.

  • Incomplete Dissolution: Ensure the compound is fully dissolved in the reaction solvent. Sonication or gentle warming (if the compound is stable at that temperature) may aid dissolution.

  • Reaction Conditions: Verify that your reaction conditions (temperature, catalyst, reagents) are optimal for the desired transformation. The aldehyde functionality is sensitive and may require specific activation or protection.

Q3: I see some particulate matter in my solution after dissolving the compound. What should I do?

A3: Particulate matter could be undissolved compound, impurities, or a sign of degradation product precipitation. Try to dissolve the solid completely, potentially by gentle warming or using a different solvent. If particulates remain, it is best to filter the solution before use to remove any insoluble impurities. Purity analysis of the compound is recommended.

Q4: How should I handle spills of this compound?

A4: For small spills, you should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Gently sweep the solid material to avoid creating dust and place it in a sealed container for disposal. The area of the spill should then be cleaned with a suitable solvent. For larger spills, follow your institution's hazardous material spill response protocol.

Experimental Protocols

Protocol: Assessing the Purity of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to determine the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

Visual Workflow

Troubleshooting Compound Instability

The following diagram provides a logical workflow for troubleshooting suspected instability or degradation of this compound.

G start Suspected Compound Degradation (e.g., color change, poor reactivity) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Inert atmosphere? start->check_storage improper_storage Storage Conditions Improper check_storage->improper_storage purity_analysis Perform Purity Analysis (e.g., HPLC, NMR, LC-MS) is_pure Is Purity > 95%? purity_analysis->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes repurify Consider Repurification (e.g., recrystallization, chromatography) is_pure->repurify No new_batch Procure a New Batch of Compound repurify->new_batch correct_storage Correct Storage Conditions and re-evaluate improper_storage->correct_storage Yes proper_storage Storage Conditions Proper improper_storage->proper_storage No correct_storage->purity_analysis proper_storage->purity_analysis

Caption: Troubleshooting workflow for suspected compound degradation.

References

Managing impurities in 4-Bromo-2-(methylsulfonyl)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during chemical reactions involving 4-Bromo-2-(methylsulfonyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct corresponding to the carboxylic acid of my starting material, 4-bromo-2-(methylsulfonyl)benzoic acid. What is the likely cause and how can I prevent this?

A1: The aldehyde group in this compound is susceptible to oxidation to a carboxylic acid, especially when exposed to air over time.[1] This can also occur under certain reaction conditions, particularly if oxidizing agents are present or if the reaction is run at elevated temperatures in the presence of air.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Reagent Purity: Use freshly purified solvents and reagents to avoid contaminants that could promote oxidation.

  • Temperature Control: Avoid excessive heating, as it can accelerate the rate of oxidation.[2]

  • Storage: Store this compound under an inert atmosphere and in a cool, dark place to prevent degradation over time.

Q2: During a Suzuki cross-coupling reaction with this compound, I am seeing a significant amount of dehalogenated byproduct, 2-(methylsulfonyl)benzaldehyde. What causes this and how can I minimize it?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions.[3] This can be influenced by the choice of catalyst, ligand, base, and solvent.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands which can help to suppress dehalogenation.[4]

  • Base Selection: The choice of base is critical. Sometimes, using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases can reduce this side reaction.[4]

  • Solvent: The solvent can influence the reaction pathway. Experimenting with different solvents, such as switching from a polar aprotic solvent to a less polar one like toluene, may reduce dehalogenation.[4]

  • N-Protection: If your coupling partner contains a free N-H group, protecting it can sometimes suppress dehalogenation.[4]

Q3: My reaction is sluggish and incomplete, with a significant amount of unreacted this compound remaining. What are some potential reasons for this?

A3: Incomplete reactions can stem from several factors, including catalyst deactivation, insufficient temperature, or poor reagent quality.[5][6]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your palladium catalyst is active. Using a fresh batch or a different palladium source might be necessary. Some palladium complexes can degrade over time.[7]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a modest increase in temperature could improve the conversion.[6]

  • Reagent Purity: The purity of all reactants, especially the boronic acid or ester in a Suzuki coupling, is crucial for a successful reaction.[7] Impurities can interfere with the catalytic cycle.

  • Stirring: Ensure efficient stirring, especially for heterogeneous mixtures, to maximize contact between reactants.[5]

Q4: How can I effectively remove unreacted starting material and the resulting impurities from my final product?

A4: The choice of purification method depends on the nature of the impurities. Common techniques include recrystallization and flash column chromatography.

  • Recrystallization: This method is effective if the desired product and impurities have significantly different solubilities in a particular solvent system.[8] It is often a good first choice for removing small amounts of impurities from a solid product.

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[9] By carefully selecting the solvent system, you can separate your desired product from both more polar and less polar impurities. For non-UV active compounds, staining with iodine can be an effective visualization technique on TLC plates to guide your chromatography.[9]

Data on Common Impurities and Purification Strategies

Impurity NamePotential SourceTypical Purity of Crude Product (%)Recommended Purification MethodExpected Purity After Purification (%)
4-Bromo-2-(methylsulfonyl)benzoic acidOxidation of the aldehyde85-95Flash Column Chromatography or Recrystallization>98
2-(methylsulfonyl)benzaldehydeDehalogenation during cross-coupling70-90Flash Column Chromatography>99
Unreacted this compoundIncomplete reactionVariesFlash Column Chromatography>99
Homocoupled byproductsSide reaction in cross-coupling80-95Flash Column Chromatography>98

Experimental Protocols

Protocol 1: Suzuki Cross-Coupling of this compound

This protocol provides a general procedure for a Suzuki cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of toluene and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., toluene:water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude reaction mixture

  • Silica gel

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Glass column

  • Pressurized air or nitrogen source

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Dissolve the crude product in a minimal amount of a suitable solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, applying pressure to achieve a steady flow.

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visual Troubleshooting Guides

G cluster_0 Troubleshooting Suzuki Coupling start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity (Fresh vs. Old) start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp check_reagents Verify Reagent Purity (e.g., Boronic Acid) start->check_reagents dehalogenation Significant Dehalogenation? check_reagents->dehalogenation change_ligand Use Bulky, Electron-Rich Ligand dehalogenation->change_ligand Yes oxidation Oxidation to Carboxylic Acid? dehalogenation->oxidation No change_base Switch to Weaker Base (e.g., K2CO3) change_ligand->change_base purify Purify Product (Column Chromatography) change_base->purify inert_atm Ensure Inert Atmosphere oxidation->inert_atm Yes oxidation->purify No inert_atm->purify

Caption: Troubleshooting workflow for Suzuki coupling reactions.

G cluster_1 Impurity Identification and Removal start Crude Product Analysis (TLC/LC-MS) identify_impurities Identify Major Impurities start->identify_impurities is_polar Impurities More Polar? identify_impurities->is_polar is_nonpolar Impurities Less Polar? is_polar->is_nonpolar No column Flash Column Chromatography is_polar->column Yes is_starting_material Unreacted Starting Material? is_nonpolar->is_starting_material No is_nonpolar->column Yes recrystallize Recrystallization is_starting_material->recrystallize No optimize_reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) is_starting_material->optimize_reaction Yes pure_product Pure Product column->pure_product recrystallize->pure_product optimize_reaction->start

Caption: Logic diagram for impurity identification and removal.

References

Technical Support Center: Scaling Up Production of 4-Bromo-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-(methylsulfonyl)benzaldehyde. It provides detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to address challenges that may be encountered during production scale-up.

Compound Data Summary

For ease of reference, the key quantitative data for the starting material, intermediate, and final product of the proposed synthetic pathway are summarized in the table below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Bromo-2-fluorobenzaldehyde57848-46-1C₇H₄BrFO203.0158-66[1][2][3]
4-Bromo-2-(methylthio)benzaldehydeNot availableC₈H₇BrOS231.11Not available
This compound849035-77-4C₈H₇BrO₃S263.12108-110 (dec.)[4]

Proposed Synthesis Workflow

The recommended synthetic route for this compound is a two-step process commencing with 4-Bromo-2-fluorobenzaldehyde. The first step involves a nucleophilic aromatic substitution to introduce the methylthio group, followed by an oxidation step to yield the final sulfone product.

A 4-Bromo-2-fluorobenzaldehyde B Step 1: Nucleophilic Aromatic Substitution A->B  Sodium thiomethoxide (CH₃SNa)  Polar aprotic solvent (e.g., DMF, DMSO) C 4-Bromo-2-(methylthio)benzaldehyde (Intermediate) B->C D Step 2: Oxidation C->D  Oxidizing agent (e.g., H₂O₂)  Acetic acid E This compound (Final Product) D->E

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-(methylthio)benzaldehyde

This procedure details the nucleophilic aromatic substitution of the fluorine atom in 4-Bromo-2-fluorobenzaldehyde with a methylthio group.

Materials:

  • 4-Bromo-2-fluorobenzaldehyde

  • Sodium thiomethoxide (CH₃SNa)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve 4-Bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium thiomethoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Bromo-2-(methylthio)benzaldehyde.

Step 2: Synthesis of this compound

This protocol describes the oxidation of the intermediate thioether to the desired sulfone.

Materials:

  • 4-Bromo-2-(methylthio)benzaldehyde

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium sulfite

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve the crude 4-Bromo-2-(methylthio)benzaldehyde (1.0 eq) in glacial acetic acid.

  • Cool the solution to 15-20 °C.

  • Slowly add hydrogen peroxide (30% solution, 2.5 eq) dropwise, maintaining the temperature below 30 °C. The reaction is exothermic.

  • After the addition, heat the reaction mixture to 50-60 °C and maintain for 2-4 hours, or until TLC/HPLC analysis indicates complete conversion of the starting material and the intermediate sulfoxide.

  • Cool the reaction mixture to room temperature and slowly pour it into ice-cold water with vigorous stirring to precipitate the product.

  • If residual peroxide is a concern, add a small amount of sodium sulfite solution to quench it.

  • Filter the precipitated solid and wash thoroughly with deionized water until the washings are neutral.

  • Dry the solid under vacuum at 50-60 °C to yield the final product, this compound.

Troubleshooting Guide

Step 1: Nucleophilic Aromatic Substitution

Q1: The reaction is sluggish or incomplete, even after extended reaction times. What could be the cause?

A1:

  • Insufficiently reactive nucleophile: Ensure the sodium thiomethoxide is of good quality and has not been excessively exposed to moisture, which can lead to its decomposition.

  • Low reaction temperature: While the initial addition is performed at a low temperature to control the exotherm, the reaction may require warming to room temperature or slightly above to proceed at a reasonable rate.

  • Solvent quality: The use of wet DMF can protonate the nucleophile, reducing its efficacy. Ensure the solvent is anhydrous.

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity?

A2:

  • Side reactions of the aldehyde: The aldehyde functionality can potentially react under basic conditions. Maintaining a controlled temperature and avoiding a large excess of the nucleophile can minimize these side reactions.

  • Over-alkylation: While less common, ensure the stoichiometry of the reactants is accurate to prevent undesired reactions.

Step 2: Oxidation

Q1: My final product is contaminated with the corresponding sulfoxide. How can I drive the reaction to completion?

A1:

  • Insufficient oxidant: The oxidation of the thioether to the sulfone proceeds through a sulfoxide intermediate. If an insufficient amount of hydrogen peroxide is used, the reaction may stall at the sulfoxide stage.[5] Ensure at least 2 equivalents of the oxidant are used.

  • Reaction time and temperature: The oxidation of the sulfoxide to the sulfone is generally slower than the initial oxidation of the thioether.[5] Increasing the reaction time or temperature (within the recommended range) may be necessary to achieve full conversion.

  • Catalyst: While not included in the primary protocol, the addition of a catalytic amount of a substance like sodium tungstate can facilitate the oxidation to the sulfone.

Q2: I am seeing degradation of my product or the formation of colored impurities.

A2:

  • Over-oxidation: Excessive temperature or prolonged reaction times can lead to the degradation of the aromatic ring or side reactions involving the aldehyde group. Careful monitoring of the reaction is crucial.

  • Impure starting material: Impurities in the intermediate from the previous step can lead to the formation of colored byproducts during the oxidation. Consider purifying the thioether intermediate if significant impurities are present.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when scaling up this synthesis?

A1: Both steps of this synthesis involve potentially hazardous materials and conditions. Sodium thiomethoxide is a strong nucleophile and base, and it can release flammable and toxic methanethiol upon contact with acid. The oxidation step with hydrogen peroxide is exothermic and requires careful temperature control to prevent a runaway reaction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q2: What are the recommended methods for purifying the final product, this compound?

A2: For laboratory scale, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is often effective. On a larger scale, slurry washing with a non-polar solvent like heptane can help remove less polar impurities. If significant impurities persist, column chromatography may be necessary, although this is less practical for large-scale production.

Q3: How can I monitor the progress of these reactions effectively?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to distinguish between the thioether, sulfoxide, and sulfone in the second step, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Q4: Are there alternative oxidizing agents for the conversion of the thioether to the sulfone?

A4: Yes, other oxidizing agents can be used, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. However, hydrogen peroxide in acetic acid is often preferred for scale-up due to its lower cost, environmental friendliness (the byproduct is water), and relatively straightforward handling.[6]

Troubleshooting Workflow: Incomplete Oxidation

Start Problem: Sulfoxide Present in Final Product CheckOxidant Check Equivalents of H₂O₂ Start->CheckOxidant CheckConditions Review Reaction Time & Temperature CheckOxidant->CheckConditions ≥ 2.5 eq. AddOxidant Increase H₂O₂ to 2.5-3.0 eq. CheckOxidant->AddOxidant < 2.5 eq. CheckPurity Analyze Purity of Thioether Intermediate CheckConditions->CheckPurity Conditions Robust IncreaseTimeTemp Increase Reaction Time or Temperature (max 60°C) CheckConditions->IncreaseTimeTemp Conditions Mild PurifyIntermediate Purify Thioether Intermediate (e.g., Recrystallization) CheckPurity->PurifyIntermediate Impure ConsiderCatalyst Consider Adding a Catalyst (e.g., Sodium Tungstate) CheckPurity->ConsiderCatalyst Pure AddOxidant->CheckConditions IncreaseTimeTemp->CheckPurity End Achieved Complete Conversion to Sulfone PurifyIntermediate->End ConsiderCatalyst->End

Caption: Decision tree for troubleshooting incomplete oxidation in Step 2.

References

Technical Support Center: Troubleshooting Suzuki Coupling of 4-Bromo-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion rates in the Suzuki coupling of 4-Bromo-2-(methylsulfonyl)benzaldehyde. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields with this substrate are often due to a combination of steric hindrance and electronic effects. The bulky methylsulfonyl group at the ortho position can impede the oxidative addition and reductive elimination steps of the catalytic cycle. Additionally, the electron-withdrawing nature of both the sulfonyl and aldehyde groups can affect catalyst activity. The primary factors to investigate are the choice of catalyst and ligand, the base, and the reaction temperature.[1][2]

Q2: Could the aldehyde group be causing side reactions?

A2: Yes, the aldehyde group is reactive under typical Suzuki coupling conditions. Potential side reactions include reduction of the aldehyde to an alcohol, which can be mediated by the palladium catalyst in the presence of a hydride source.[3] Strong bases can also react with the aldehyde.[3] If significant aldehyde-related side products are observed, protecting the aldehyde as an acetal before the coupling reaction is a reliable solution.[3]

Q3: How does the methylsulfonyl group influence the reaction?

A3: The electron-withdrawing methylsulfonyl group can facilitate the oxidative addition step, which is often rate-limiting.[4] However, its position ortho to the bromine atom introduces significant steric hindrance, which can slow down the reaction rate.[1][2] While some sulfonyl groups can act as leaving groups in Suzuki couplings, the C-SO2 bond is generally stable under these conditions.[5][6]

Q4: I am observing significant debromination of my starting material. What causes this and how can I minimize it?

A4: Debromination, or proto-dehalogenation, is a side reaction where the bromine atom is replaced by a hydrogen. This can occur in the presence of protic sources like water.[7] To minimize this, ensure you are using anhydrous solvents and that all glassware is thoroughly dried. The choice of base can also influence the extent of this side reaction.[7]

Q5: Is it necessary to run the reaction under an inert atmosphere?

A5: Absolutely. Oxygen can deactivate the palladium catalyst and promote the undesirable homocoupling of the boronic acid.[7][8] It is crucial to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction.[7]

Troubleshooting Guide

Issue: Low to No Product Yield

When encountering low conversion, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and resolve the underlying issues.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Conversion Workflow cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Checks start Low Conversion Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Review Reaction Setup & Conditions reagent_check->condition_check Reagents OK boronic_acid Boronic Acid Stability (Check for protodeboronation) reagent_check->boronic_acid aryl_halide Aryl Halide Purity reagent_check->aryl_halide catalyst Catalyst/Precatalyst Activity (Use fresh or test on a known reaction) reagent_check->catalyst base Base Purity & Strength reagent_check->base solvent Solvent Degassed & Anhydrous reagent_check->solvent optimization 3. Systematic Optimization condition_check->optimization Setup OK atmosphere Inert Atmosphere (Proper degassing) condition_check->atmosphere temperature Temperature Control condition_check->temperature stirring Adequate Stirring condition_check->stirring analysis 4. Analyze Byproducts optimization->analysis Still Low Yield success Improved Conversion optimization->success analysis->optimization Identify Side Reactions

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Optimization Strategies

If initial checks do not resolve the low conversion, a systematic optimization of the reaction conditions is necessary. The following table provides a starting point for screening different parameters.

ParameterInitial ConditionAlternative 1Alternative 2Rationale
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Buchwald G3/G4 PalladacyclesFor sterically hindered substrates, more active and specialized catalysts are often required.[1][2]
Ligand PPh₃SPhosXPhosBulky, electron-rich phosphine ligands can stabilize the active palladium species and promote oxidative addition.[9]
Base K₂CO₃ (aq)K₃PO₄Cs₂CO₃Stronger, non-aqueous bases can be more effective for challenging couplings and can minimize protodeboronation.[7][10]
Solvent Toluene/H₂ODioxane/H₂OAnhydrous DMF or THFThe solvent system affects the solubility of reagents and the stability of catalytic species.[11]
Temperature 80 °C100 °C120 °CIncreased temperature can overcome the activation energy barrier for sterically hindered substrates, but may also increase side reactions.[3][10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Note: This is a generalized procedure and requires optimization for the specific boronic acid partner.

  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[7]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Solvent Addition: Add the degassed solvent(s) via syringe.[7]

  • Catalyst Addition: Add the palladium catalyst and, if separate, the ligand under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.[12]

Catalytic Cycle

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.

SuzukiCycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Both Ar-Pd(II)-Ar' L2 PdII_Aryl->PdII_Both Transmetalation Transmetal Transmetalation PdII_Both->Pd0 Reductive Elimination Product Ar-Ar' Product PdII_Both->Product RedElim Reductive Elimination ArylHalide Ar-X ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OR)2 BoronicAcid->PdII_Aryl Base Base Base->PdII_Aryl Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Safe Disposal of 4-Bromo-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and answers to frequently asked questions regarding the safe handling and disposal of 4-Bromo-2-(methylsulfonyl)benzaldehyde. It is intended for laboratory personnel, researchers, and professionals in drug development who may handle this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. Key hazards include:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).[1]

  • Causes skin irritation (Skin irritation, Category 2).[1]

  • May cause an allergic skin reaction.[1]

  • Causes serious eye irritation (Eye irritation, Category 2).[1]

  • May cause respiratory irritation.[1][2]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive hazard information before handling the compound.[1]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: When handling this compound, the following PPE is mandatory to minimize exposure:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat.[3] Immediately change contaminated clothing.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[4][5] If dust is generated, a dust mask (e.g., N95 type) may be required.[3]

Q3: What is the recommended method for disposing of pure, unused this compound?

A3: The primary and required method for disposal is through a licensed hazardous waste disposal company.[3] The material should be disposed of in its original container or a clearly labeled, compatible container.[1][3] Do not mix it with other waste streams unless explicitly permitted by your institution's waste management guidelines.[1]

Q4: Can I dispose of solutions containing this compound down the drain?

A4: No. Under no circumstances should this chemical or solutions containing it be poured down the drain.[2][3][6] This compound is a halogenated organic substance, and its release into the environment must be avoided.[2][5]

Q5: How should I dispose of empty containers that held this compound?

A5: Empty containers must be treated as hazardous waste.[1][3] They should not be disposed of in regular trash. If your institutional guidelines permit, containers may be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste), and the label defaced before recycling or disposal as non-hazardous waste.[7][8] However, the most common and safest practice is to dispose of the uncleaned container as hazardous waste.[1]

Troubleshooting Guide

Issue 1: I have accidentally spilled a small amount of solid this compound on the lab bench.

Solution:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If not already working in a fume hood, restrict access to the area to prevent further exposure.

  • Wear Appropriate PPE: Before cleaning, ensure you are wearing the necessary PPE, including gloves, safety goggles, and a lab coat.[1]

  • Contain and Collect: Carefully sweep up the solid material.[2] Avoid creating dust.[1] You can gently moisten the material with an inert solvent if necessary to prevent it from becoming airborne.

  • Package for Disposal: Place the collected material and any contaminated cleaning supplies (e.g., wipes, absorbent pads) into a designated, sealable container labeled as "Hazardous Waste" containing this compound.[3]

  • Decontaminate the Surface: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.

Issue 2: My hazardous waste container for halogenated organic solids is full, but I have more this compound waste to dispose of.

Solution:

  • Do Not Overfill: Never fill a hazardous waste container beyond 90% of its capacity to avoid spills during transport.[9]

  • Obtain a New Container: Request a new, properly designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.

  • Label Correctly: Immediately label the new container with a hazardous waste tag, clearly identifying the contents as "this compound" and including other required information.[7][10]

  • Store Safely: Keep the full, sealed container in a designated satellite accumulation area away from incompatible materials while awaiting pickup.[7][10]

Issue 3: I have a reaction mixture containing this compound and other solvents. How do I classify this waste?

Solution:

  • Identify All Components: List all chemical constituents of the waste mixture, including solvents and byproducts.

  • Segregate Waste Streams: As a halogenated organic compound, this waste must be segregated into the "Halogenated Organic Waste" stream.[5][10] Do not mix it with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[10]

  • Label Accurately: The hazardous waste label must list all components and their approximate percentages.[7][10]

  • Consult EHS: If you are unsure about the proper classification or segregation of a complex chemical mixture, always contact your institution's EHS department for guidance.

Hazard and Disposal Summary

Parameter Guideline / Information Source
GHS Hazard Statements H302, H315, H317, H319, H335[1]
Primary Disposal Route Approved Hazardous Waste Disposal Plant[1][4]
UN-Approved Container Required, properly labeled[3][7]
Drain Disposal Strictly Prohibited[2][3]
Waste Classification Halogenated Organic Waste[5][10]
Spill Cleanup Residue Dispose of as Hazardous Waste[2][10]
Empty Containers Treat as Hazardous Waste[1][3]

Experimental Protocols

Note: Chemical treatment or neutralization of hazardous waste should only be performed by trained personnel following validated and approved institutional procedures. The primary recommended disposal method is via a licensed contractor without prior treatment. The following is a general protocol for preparing waste for disposal, not for chemical neutralization.

Protocol 1: Collection and Storage of Solid Waste

  • Designate a Container: Use a container that is compatible with the chemical, in good condition, and has a secure, tight-fitting lid. The container must be clearly labeled with "Hazardous Waste" and the chemical name.[3][7]

  • Transfer Waste: Carefully transfer solid this compound waste into the designated container inside a chemical fume hood to minimize inhalation exposure.

  • Seal and Store: Securely close the container after adding waste.[7] Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated, with secondary containment.[3][7]

  • Arrange for Pickup: Once the container is full (no more than 90%), arrange for a waste pickup with your institution's EHS department.

Disposal Workflow

G cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start Start: Waste Generated (Solid, Solution, or Contaminated Material) identify Identify Waste Type: - Pure Compound - Reaction Mixture - Contaminated PPE/Debris start->identify 1. Identify spill Spill Occurs? start->spill check_hazards Consult Safety Data Sheet (SDS) for Hazards and Incompatibilities identify->check_hazards select_container Select Appropriate Container: - Compatible Material - Sealable Lid - Halogenated Waste Stream identify->select_container 2. Contain label_container Affix Hazardous Waste Label: - List all components & % - Identify Hazards (Toxic, Irritant) - Date select_container->label_container transfer_waste Transfer Waste to Container in a Fume Hood select_container->transfer_waste 3. Transfer store_waste Store Sealed Container in Designated Satellite Accumulation Area with Secondary Containment transfer_waste->store_waste 4. Store request_pickup Request Waste Pickup from EHS / Licensed Contractor store_waste->request_pickup 5. Arrange Pickup end End: Waste Disposed Compliantly request_pickup->end spill->identify spill_protocol Follow Spill Cleanup Protocol (See Troubleshooting Guide) spill->spill_protocol Yes spill_protocol->transfer_waste Collect spill debris

Caption: Workflow for the safe disposal of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Reactivity of 4-Bromo-2-(methylsulfonyl)benzaldehyde and 3-Bromo-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two isomeric brominated methylsulfonyl benzaldehydes: 4-Bromo-2-(methylsulfonyl)benzaldehyde and 3-Bromo-4-(methylsulfonyl)benzaldehyde. These versatile building blocks are of significant interest in medicinal chemistry and organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. This document outlines their synthesis, compares their predicted reactivity based on electronic effects, and provides detailed experimental protocols for their use in common synthetic transformations.

Introduction

This compound and 3-Bromo-4-(methylsulfonyl)benzaldehyde are polyfunctionalized aromatic compounds, each possessing an aldehyde, a bromine atom, and a methylsulfonyl group. The relative positions of these substituents profoundly influence the electronic properties of the benzene ring, leading to distinct differences in their reactivity and synthetic utility. Understanding these differences is crucial for the rational design of synthetic routes and the development of novel drug candidates. The methylsulfonyl group, a strong electron-withdrawing group, plays a pivotal role in modulating the reactivity of both the aldehyde functionality and the carbon-bromine bond.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below.

PropertyThis compound3-Bromo-4-(methylsulfonyl)benzaldehyde
CAS Number 849035-77-4254878-96-1
Molecular Formula C₈H₇BrO₃SC₈H₇BrO₃S
Molecular Weight 263.11 g/mol 263.11 g/mol
Appearance White to off-white solidWhite to yellow solid[1]
Storage Room temperature, dry conditionsRoom temperature, dry, under inert atmosphere[1]

Synthesis of Isomers

The synthetic routes to these isomers differ based on the directing effects of the substituents.

Synthesis of this compound

A potential synthetic route to this compound can be envisioned starting from 4-bromo-2-methylbenzonitrile. The synthesis would involve the oxidation of the methyl group to a methylsulfonyl group, followed by the reduction of the nitrile to an aldehyde.

Synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde

A common laboratory-scale synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde involves the regioselective bromination of 4-(methylsulfonyl)benzaldehyde.[1] The strongly electron-withdrawing methylsulfonyl group is a meta-director, guiding the incoming bromine atom to the 3-position.[1]

Comparative Reactivity Analysis

The differential placement of the electron-withdrawing methylsulfonyl and bromo groups in the two isomers leads to significant differences in their chemical reactivity.

Reactivity of the Aldehyde Group in Nucleophilic Addition

The reactivity of the aldehyde group towards nucleophiles is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which increase the electrophilicity of the carbonyl carbon.

  • This compound: The methylsulfonyl group at the ortho position exerts a strong electron-withdrawing inductive effect, significantly increasing the partial positive charge on the carbonyl carbon. The para-bromo group also contributes to this effect.

  • 3-Bromo-4-(methylsulfonyl)benzaldehyde: The methylsulfonyl group at the para position strongly deactivates the ring through both inductive and resonance effects, increasing the electrophilicity of the aldehyde. The meta-bromo group has a less pronounced effect.

Predicted Reactivity: this compound is predicted to be more reactive towards nucleophilic addition due to the proximity of the powerful ortho-methylsulfonyl group to the aldehyde.

Reactivity of the C-Br Bond in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond, which is facilitated by electron-withdrawing groups on the aromatic ring.

  • This compound: The ortho-methylsulfonyl group and the para-aldehyde group (also electron-withdrawing) both contribute to making the carbon atom of the C-Br bond more electron-deficient, thus more susceptible to oxidative addition.

  • 3-Bromo-4-(methylsulfonyl)benzaldehyde: The para-methylsulfonyl group and the meta-aldehyde group also activate the C-Br bond towards oxidative addition.

Predicted Reactivity: Both isomers are expected to be reactive in Suzuki-Miyaura coupling. However, the combined ortho and para electron-withdrawing effects in this compound might render its C-Br bond slightly more activated compared to the meta and para effects in the 3-bromo isomer.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the two isomers and for two common reactions used in drug discovery: the Wittig reaction and the Suzuki-Miyaura coupling.

Synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde

Reaction: Regioselective bromination of 4-(methylsulfonyl)benzaldehyde.

Materials:

  • 4-(Methylsulfonyl)benzaldehyde

  • Bromine

  • Anhydrous Ferric Bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite solution (aqueous)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(methylsulfonyl)benzaldehyde (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add anhydrous ferric bromide (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Wittig Reaction with a Substituted Benzaldehyde

Reaction: Formation of an alkene from an aldehyde and a phosphonium ylide.

Materials:

  • This compound or 3-Bromo-4-(methylsulfonyl)benzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (10 M aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol (95%)

Procedure:

  • In a flask, combine the substituted benzaldehyde (1.0 eq) and benzyltriphenylphosphonium chloride (1.0 eq).

  • Add 10 M sodium hydroxide solution and stir the mixture vigorously for 20 minutes.

  • A precipitate will form. Filter the crude product and wash with water.

  • Recrystallize the crude product from hot 95% ethanol to obtain the purified alkene.

Suzuki-Miyaura Coupling of a Bromo-benzaldehyde Derivative

Reaction: Cross-coupling of a bromo-benzaldehyde with an arylboronic acid.

Materials:

  • This compound or 3-Bromo-4-(methylsulfonyl)benzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, combine the bromo-benzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add potassium carbonate (2.0 eq) followed by a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Isomers start1 4-Bromo-2- methylbenzonitrile step1_1 Oxidation start1->step1_1 step1_2 Reduction step1_1->step1_2 end1 4-Bromo-2-(methylsulfonyl) benzaldehyde step1_2->end1 start2 4-(Methylsulfonyl) benzaldehyde step2_1 Regioselective Bromination start2->step2_1 end2 3-Bromo-4-(methylsulfonyl) benzaldehyde step2_1->end2

Caption: Synthetic pathways for the two isomers.

Reactivity_Comparison cluster_reactivity Comparative Reactivity cluster_nucleophilic_addition Nucleophilic Addition (e.g., Wittig) cluster_suzuki Suzuki-Miyaura Coupling parent Isomeric Benzaldehydes isomer_4_bromo_NA 4-Bromo-2-(methylsulfonyl) benzaldehyde parent->isomer_4_bromo_NA isomer_3_bromo_NA 3-Bromo-4-(methylsulfonyl) benzaldehyde parent->isomer_3_bromo_NA isomer_4_bromo_S 4-Bromo-2-(methylsulfonyl) benzaldehyde parent->isomer_4_bromo_S isomer_3_bromo_S 3-Bromo-4-(methylsulfonyl) benzaldehyde parent->isomer_3_bromo_S reactivity_NA Predicted Reactivity: 4-Bromo > 3-Bromo isomer_4_bromo_NA->reactivity_NA isomer_3_bromo_NA->reactivity_NA reactivity_S Predicted Reactivity: 4-Bromo ≥ 3-Bromo isomer_4_bromo_S->reactivity_S isomer_3_bromo_S->reactivity_S

Caption: Predicted reactivity comparison.

Conclusion

Both this compound and 3-Bromo-4-(methylsulfonyl)benzaldehyde are valuable reagents for the synthesis of complex organic molecules. The choice between these two isomers will depend on the specific synthetic strategy and the desired reactivity. Based on the analysis of electronic effects, this compound is predicted to exhibit enhanced reactivity at the aldehyde group for nucleophilic additions and potentially a more activated C-Br bond for cross-coupling reactions. The provided experimental protocols offer a starting point for researchers to explore and quantify these differences in their own applications. This guide serves as a foundational resource for making informed decisions in the selection and utilization of these important synthetic building blocks.

References

A Comparative Analysis of Brominating Agents for Benzaldehyde Synthesis Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 27, 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of benzaldehyde is a cornerstone of many synthetic pathways. A primary route to benzaldehyde involves the selective bromination of toluene to yield benzyl bromide, a key intermediate that is subsequently hydrolyzed. The choice of brominating agent is critical, directly impacting the reaction's yield, selectivity, and environmental footprint. This guide provides an objective comparison of common brominating agents for the benzylic bromination of toluene, supported by experimental data and detailed protocols.

Executive Summary

This analysis focuses on four principal brominating agents: Elemental Bromine (Br₂), N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and the hydrogen peroxide/hydrogen bromide (H₂O₂/HBr) system. All four agents operate via a free-radical mechanism to achieve the desired side-chain bromination of toluene. Key performance differences lie in their handling, safety, cost, and reaction selectivity.

  • N-Bromosuccinimide (NBS) is the traditional reagent of choice, offering high selectivity for benzylic bromination over aromatic ring substitution.[1]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) emerges as a highly efficient and cost-effective alternative to NBS, providing excellent yields and reducing imide byproducts.[2]

  • Elemental Bromine (Br₂) is a potent but less selective agent. Its use requires careful control of reaction conditions, typically involving photochemical initiation, to favor the desired free-radical pathway.[3]

  • The H₂O₂/HBr system represents a greener approach, generating bromine radicals in situ and using water as the only theoretical byproduct, making it an environmentally conscious choice.[4][5]

Performance Comparison

The selection of a brominating agent is a trade-off between yield, reaction conditions, safety, and cost. The following table summarizes quantitative data from various experimental protocols for the benzylic bromination of toluene.

Brominating AgentCatalyst / InitiatorSolventTemperatureTimeYield of Benzyl BromideKey AdvantagesDisadvantages
N-Bromosuccinimide (NBS) AIBN or LightCCl₄Reflux (~77°C)2-8 h~60-85%High selectivity, easy to handle solid.[1]Use of toxic CCl₄, byproduct formation.
Elemental Bromine (Br₂) UV Light (Sunlight/Lamp)Toluene (neat) / CCl₄Room Temp to Reflux0.5-2 h72%[6]Readily available, potent.Highly corrosive and toxic, lower selectivity.[3]
DBDMH Zirconium(IV) chloride (ZrCl₄)DichloromethaneRoom Temp2 h86%[7]High yield, cost-effective, stable solid.[2]Requires a catalyst for optimal performance.
H₂O₂ / HBr System Light (40W bulb)WaterRoom Temp24 h77% (on 4-tert-butyltoluene)[4]"Green" reagents, high atom economy.Can require longer reaction times.

Reaction Mechanisms and Experimental Workflows

The benzylic bromination of toluene with these agents proceeds through a classic free-radical chain reaction. The process involves three key stages: initiation, propagation, and termination.

Caption: Free-radical mechanism for benzylic bromination.

A generalized workflow for performing these reactions in a laboratory setting involves preparation, reaction execution, and product work-up, as illustrated below.

Experimental_Workflow Setup 1. Reaction Setup - Flame-dried glassware - Inert atmosphere (Argon/N₂) - Add solvent and substrate (Toluene) Addition 2. Reagent Addition - Add brominating agent - Add catalyst/initiator Setup->Addition Reaction 3. Reaction - Stir at specified temperature - Initiate with light if required - Monitor by TLC/GC Addition->Reaction Quench 4. Quenching - Cool reaction mixture - Add quenching solution (e.g., NaHCO₃, Na₂S₂O₃) Reaction->Quench Extraction 5. Extraction - Transfer to separatory funnel - Extract with organic solvent (e.g., Ether) Quench->Extraction Purification 6. Purification - Dry organic layers (e.g., MgSO₄) - Filter and concentrate - Purify via distillation/chromatography Extraction->Purification

Caption: Generalized experimental workflow for benzylic bromination.

Experimental Protocols

Detailed methodologies for each of the compared brominating agents are provided below. These protocols are adapted from published literature and are intended for professional researchers.

Protocol 1: Benzylic Bromination using DBDMH with ZrCl₄ Catalyst[7]
  • Materials :

    • Toluene (0.5 mmol)

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.25 mmol, 0.5 equiv.)

    • Zirconium(IV) chloride (ZrCl₄) (0.05 mmol, 10 mol%)

    • Anhydrous Dichloromethane (CH₂Cl₂) (4 mL)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Diethyl ether

  • Procedure :

    • In a flame-dried flask under an inert atmosphere, prepare a suspension of ZrCl₄ (0.05 mmol) in anhydrous CH₂Cl₂ (2 mL).

    • In a separate flask, dissolve toluene (0.5 mmol) and DBDMH (0.25 mmol) in anhydrous CH₂Cl₂ (2 mL).

    • Add the toluene/DBDMH solution to the ZrCl₄ suspension at room temperature.

    • Stir the mixture for 2 hours at room temperature under ambient light. Monitor reaction progress by GC.

    • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude benzyl bromide.

Protocol 2: Photochemical Bromination using Elemental Bromine (Br₂)[3]
  • Materials :

    • Toluene (0.2 mole)

    • Elemental Bromine (Br₂) (0.205 mole)

    • Carbon Tetrachloride (CCl₄), dry

    • Ice-water

    • Aqueous sodium bicarbonate solution

  • Procedure :

    • In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve toluene (0.2 mole) in a five-fold amount of dry CCl₄.

    • Heat the flask to reflux.

    • Irradiate the mixture with a 500-watt photolamp.

    • Add dry Br₂ (0.205 mole) dropwise. The rate of addition should be controlled so that the CCl₄ dripping from the condenser remains nearly colorless. The reaction typically takes 30 minutes to 2 hours.

    • After the addition is complete, stop the irradiation and cool the solution.

    • Wash the solution rapidly with ice-water, then with ice-cold aqueous sodium bicarbonate solution, and finally with ice-water again.

    • Dry the organic layer with magnesium sulfate, and remove the CCl₄ by evaporation.

    • The crude product can be purified by vacuum distillation to yield benzyl bromide (b.p. 78°C/15mm).

Protocol 3: Oxidative Bromination using H₂O₂/HBr System[4]
  • Materials :

    • Toluene derivative (e.g., 4-tert-butyltoluene) (1 mmol)

    • 30% Hydrogen Peroxide (H₂O₂) (2 mmol)

    • 48% Hydrogen Bromide (HBr) (1.1 mmol)

    • Water (0.8 mL)

  • Procedure :

    • Combine the toluene substrate (1 mmol), water (0.8 mL), H₂O₂ (2 mmol), and HBr (1.1 mmol) in a suitable reaction vessel.

    • Stir the reaction mixture vigorously at room temperature.

    • Irradiate the mixture with a 40W incandescent light bulb.

    • Continue the reaction for 24 hours, monitoring progress by TLC or GC.

    • Upon completion, the organic product can be obtained by simple phase separation or by extraction with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer, dry, and concentrate to obtain the crude benzyl bromide.

Conclusion

For the synthesis of benzyl bromide as a precursor to benzaldehyde, all four discussed agents are effective under specific conditions. DBDMH catalyzed by a Lewis acid like ZrCl₄ offers the highest reported yield (86%) under mild, room temperature conditions , presenting a compelling case for its use in terms of efficiency and ease of handling.[7] The H₂O₂/HBr system provides an excellent "green" alternative , aligning with modern principles of sustainable chemistry, although it may require longer reaction times.[4] NBS remains a reliable and highly selective option , while elemental bromine, though inexpensive, poses significant handling risks and offers lower selectivity , making it more suitable for large-scale industrial processes where cost is paramount and safety protocols are robustly implemented.[1][6] The ultimate choice of reagent will depend on the specific requirements of the synthesis, including scale, desired purity, cost constraints, and environmental considerations.

References

Validating the Structure of 4-Bromo-2-(methylsulfonyl)benzaldehyde: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive framework for validating the structure of 4-Bromo-2-(methylsulfonyl)benzaldehyde using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Through a comparative analysis with related molecules, this document outlines the expected spectral data and provides detailed experimental protocols to support researchers in their analytical endeavors.

The precise arrangement of substituents on the aromatic ring of this compound, a compound with the molecular formula C₈H₇BrO₃S and a molecular weight of approximately 263.11 g/mol , dictates its chemical reactivity and potential biological activity.[1][2][3] Therefore, rigorous structural elucidation is paramount. This guide will detail the anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data for the target compound, drawing comparisons with isomers and other substituted benzaldehydes to provide a robust validation strategy.

Predicted and Comparative Spectroscopic Data

To facilitate the structural confirmation of this compound, the following tables summarize the expected quantitative data from NMR and MS analyses. These predictions are based on the analysis of structurally similar compounds, including its isomer, 3-Bromo-4-(methylsulfonyl)benzaldehyde, and other substituted benzaldehydes.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound and Comparative Data for Related Compounds.

CompoundFunctional GroupPredicted/Observed Chemical Shift (δ) ppm
This compound Aldehyde Proton (-CHO) ~10.0 - 10.5
Aromatic Protons ~7.5 - 8.5
Methyl Protons (-SO₂CH₃) ~3.2 - 3.5
Aldehyde Carbon (-CHO) ~190 - 195
Aromatic Carbons ~125 - 145
Methyl Carbon (-SO₂CH₃) ~44 - 46
4-BromobenzaldehydeAldehyde Proton (-CHO)9.99
Aromatic Protons7.81 - 7.86
2-MethylbenzaldehydeAldehyde Proton (-CHO)10.2
Aromatic Protons7.34 - 7.8
Methyl Protons (-CH₃)2.61
4-(Methylsulfonyl)benzaldehydeAldehyde Proton (-CHO)~10.1
Aromatic Protons~7.9 - 8.2
Methyl Protons (-SO₂CH₃)~3.1
3-Bromo-4-(methylsulfonyl)benzaldehydeMethyl Carbon (-SO₂CH₃)~44 - 46[4]

Table 2: Predicted Mass Spectrometry Data for this compound and Comparative Data.

CompoundFeaturePredicted/Observed m/zNotes
This compound Molecular Ion (M⁺) 262 and 264 Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br and ⁸¹Br)
Fragment: Loss of -CHO 233 and 235
Fragment: Loss of -SO₂CH₃ 183 and 185
Fragment: Phenyl cation 77
4-BromobenzaldehydeMolecular Ion (M⁺)184 and 186
Fragment: Loss of -CHO155 and 157
BenzaldehydeMolecular Ion (M⁺)106[5]
Fragment: Phenyl cation77[5]Base peak[5]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data. The following protocols for NMR and MS analysis are recommended for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization:

    • Electron Ionization (EI) is a common technique for this type of molecule and will likely produce significant fragmentation, which is useful for structural elucidation.

    • Electrospray Ionization (ESI) can also be used, particularly if coupled with liquid chromatography, and will typically result in less fragmentation and a more prominent molecular ion peak.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-400).

    • Ensure the instrument is properly calibrated to obtain accurate mass measurements.

Structural Validation Workflow

The logical flow for validating the structure of this compound using the collected spectroscopic data is outlined in the following diagram.

G Structural Validation Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structure Confirmation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, and Integration NMR->NMR_Data MS_Data Analyze Molecular Ion Peak (Isotopic Pattern) and Fragmentation MS->MS_Data Comparison Compare with Predicted Data and Related Compounds NMR_Data->Comparison MS_Data->Comparison Confirmation Structure Validated Comparison->Confirmation

Figure 1. Workflow for the structural validation of this compound.

Discussion and Comparative Analysis

The predicted ¹H NMR spectrum of this compound is expected to show a singlet for the aldehyde proton in the downfield region (around 10.0-10.5 ppm). The aromatic region will display a complex splitting pattern corresponding to the three protons on the benzene ring. The methyl protons of the sulfonyl group are anticipated to appear as a singlet further upfield.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group will be observed at a characteristic downfield chemical shift. The aromatic carbons will resonate in the typical aromatic region, and their specific shifts will be influenced by the electron-withdrawing effects of both the bromo and methylsulfonyl substituents. The methyl carbon of the sulfonyl group is expected to have a chemical shift in the range of 44-46 ppm, as suggested by data for its isomer.[4]

The mass spectrum is predicted to be a key tool for confirming the presence of bromine. The molecular ion should appear as a pair of peaks of nearly equal intensity at m/z 262 and 264, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns, such as the loss of the aldehyde group (-CHO) and the methylsulfonyl group (-SO₂CH₃), will provide further evidence for the proposed structure.

By comparing the experimentally obtained NMR and MS data for a synthesized sample of this compound with the predicted values and the spectral data of the reference compounds listed in the tables, researchers can confidently validate its chemical structure. Any significant deviations from the expected data would warrant further investigation and potentially re-evaluation of the synthetic route or purification methods.

References

A Comparative Guide to Catalytic Systems for Cross-Coupling with 4-Bromo-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of substituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. 4-Bromo-2-(methylsulfonyl)benzaldehyde presents a versatile scaffold, featuring a reactive bromine atom amenable to various cross-coupling reactions, an electron-withdrawing sulfonyl group, and a formyl group that can be further derivatized. The selection of an appropriate catalytic system for the cross-coupling of this substrate is critical to achieving high yields, minimizing side products, and ensuring compatibility with its functional groups.

This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—as applied to this compound. While specific experimental data for this exact substrate is not extensively available in the public domain, this document presents representative data and protocols based on well-established methodologies for structurally similar aryl bromides.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions of this compound. These values are representative and may require optimization for specific coupling partners.

Catalytic System Coupling Reaction Coupling Partner Catalyst Ligand Base Solvent Temp (°C) Time (h) Typical Yield (%)
1Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O (10:1)1001285-95
2HeckStyrenePd(OAc)₂ (1 mol%)P(o-tol)₃ (2 mol%)Et₃NDMF1202470-85
3Buchwald-HartwigMorpholinePd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)NaOtBuToluene1101880-90

Experimental Protocols

Detailed methodologies for the key experiments cited in the table are provided below. These protocols are general and may need to be adapted for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Add toluene (10 mL) and deionized water (1 mL) to the flask.

  • The flask is sealed and the reaction mixture is stirred vigorously and heated to 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-phenyl-2-(methylsulfonyl)benzaldehyde.

Protocol 2: Heck Coupling

This protocol outlines the palladium-catalyzed coupling of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).

  • Add N,N-dimethylformamide (5 mL) and triethylamine (2.0 mmol) to the tube.

  • The tube is sealed and the mixture is heated to 120 °C for 24 hours.

  • After cooling, the reaction is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

  • The residue is purified by flash chromatography to yield the desired stilbene derivative.

Protocol 3: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound with morpholine.[1]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a reaction vial.

  • Add toluene (5 mL), followed by this compound (1.0 mmol) and morpholine (1.2 mmol).

  • The vial is sealed and heated to 110 °C for 18 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of celite, washing with toluene.

  • The filtrate is concentrated, and the resulting crude product is purified by column chromatography to give the aminated product.

Mandatory Visualization

The following diagrams illustrate the logical workflow and signaling pathways relevant to the discussed cross-coupling reactions.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants Aryl Halide & Coupling Partner Inert_Atmosphere Establish Inert Atmosphere Reactants->Inert_Atmosphere Catalyst_System Palladium Precursor & Ligand Catalyst_System->Inert_Atmosphere Base_Solvent Base & Solvent Base_Solvent->Inert_Atmosphere Heating_Stirring Heating & Stirring Inert_Atmosphere->Heating_Stirring Monitoring Monitor Progress (TLC/GC-MS) Heating_Stirring->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

catalytic_cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add ArPd(II)XL2 Ar-Pd(II)(X)L₂ Ox_Add->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetalation->ArPd(II)R'L2 Red_Elim Reductive Elimination ArPd(II)R'L2->Red_Elim Red_Elim->Pd(0)L2 Catalyst Regeneration Ar-R' Ar-R' Red_Elim->Ar-R' Ar-X Ar-X Ar-X->Ox_Add R'-M R'-M R'-M->Transmetalation

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Efficacy of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide summarizes quantitative inhibitory data (Kᵢ) for a selection of benzenesulfonamide derivatives against four key hCA isoforms: hCA I, hCA II, hCA IX, and hCA XII. The data is presented in a clear, tabular format to facilitate direct comparison with the widely used clinical inhibitor, Acetazolamide. Detailed experimental protocols for the determination of inhibitory activity are provided, alongside visualizations of key pathways and workflows to support researchers in the field of enzyme inhibition and drug discovery.

Comparative Inhibitory Activity

The inhibitory potential of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring. The following table summarizes the inhibition constants (Kᵢ) of several substituted benzenesulfonamide derivatives against four human carbonic anhydrase isoforms. Acetazolamide is included as a standard reference inhibitor. Lower Kᵢ values indicate more potent inhibition.

CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)Reference
Acetazolamide (Standard) hCA I250.0[1]
hCA II12.0[2][3]
hCA IX25.0[4]
hCA XII5.7[1]
Benzenesulfonamide hCA I9174[5]
hCA II4.4[5]
hCA IX6.73[5]
hCA XII5.02[5]
4-Bromobenzenesulfonamide hCA I435.8[6]
hCA II--
hCA IX60.5[6]
hCA XII84.5[6]
4-Nitrobenzenesulfonamide hCA I--
hCA II--
hCA IX20.5[4]
hCA XII0.59[4]
Indolylchalcone-benzenesulfonamide 6d hCA I18.8[7]
hCA II<100[7]
hCA IX<100[7]
hCA XII-[7]
Indolylchalcone-benzenesulfonamide 6o hCA I-[7]
hCA II-[7]
hCA IX-[7]
hCA XII10.0[7]

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. The most common and accurate method cited in the referenced literature is the stopped-flow CO₂ hydrase assay.

Stopped-Flow CO₂ Hydrase Assay

This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.

Principle: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺. This reaction causes a rapid change in the pH of the solution, which can be monitored using a pH indicator. The rate of this pH change is proportional to the enzyme's activity. Inhibitors will slow down this rate.

Materials and Reagents:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, HEPES)

  • pH indicator (e.g., phenol red, pyranine)[8][9]

  • Inhibitor compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: A solution of the hCA isoform is prepared in the buffer. The inhibitor is pre-incubated with the enzyme for a defined period to allow for binding.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated buffer solution in the stopped-flow instrument.[8][10]

  • Data Acquisition: The change in absorbance or fluorescence of the pH indicator is monitored over time. This provides a kinetic trace of the reaction.

  • Data Analysis: The initial rate of the reaction is calculated from the kinetic trace.

  • IC₅₀ and Kᵢ Determination: The experiment is repeated with a range of inhibitor concentrations. The initial rates are plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%). The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme.

Visualizations

Carbonic Anhydrase in Hypoxic Tumor Microenvironment

Carbonic Anhydrase in Hypoxic Tumor Microenvironment cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_out CO2 H2O_out H2O H_out H+ HCO3_out HCO3- CO2_in CO2 CO2_in->CO2_out H2O_in H2O H_in H+ HCO3_in HCO3- Glycolysis Anaerobic Glycolysis Glycolysis->CO2_in Metabolic Production Lactate Lactate Glycolysis->Lactate hCA_II hCA II H_inHCO3_in H_inHCO3_in hCA_II->H_inHCO3_in Lactate->H_in hCA_IX hCA IX/XII (Membrane Bound) H_outHCO3_out H_outHCO3_out hCA_IX->H_outHCO3_out Inhibitor Benzenesulfonamide Inhibitor Inhibitor->hCA_II Inhibition Inhibitor->hCA_IX Inhibition CO2_inH2O_in CO2_inH2O_in CO2_inH2O_in->hCA_II CO2_outH2O_out CO2_outH2O_out CO2_outH2O_out->hCA_IX

Caption: Role of hCA IX/XII in maintaining pH homeostasis in hypoxic tumor cells.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

Experimental Workflow Start Start Prep_Enzyme Prepare hCA Isoform Solution Start->Prep_Enzyme Prep_Inhibitor Prepare Serial Dilutions of Benzenesulfonamide Derivative Start->Prep_Inhibitor Pre_incubation Pre-incubate Enzyme with Inhibitor Prep_Enzyme->Pre_incubation Prep_Inhibitor->Pre_incubation Mixing Rapid Mixing in Stopped-Flow Apparatus Pre_incubation->Mixing Prep_Substrate Prepare CO2-Saturated Buffer Prep_Substrate->Mixing Monitor Monitor pH Change (Absorbance/Fluorescence) Mixing->Monitor Analysis Calculate Initial Reaction Rates Monitor->Analysis IC50_Calc Determine IC50 and Ki Values Analysis->IC50_Calc End End IC50_Calc->End

Caption: Workflow for determining enzyme inhibition using a stopped-flow assay.

References

Comparative Analysis of 4-Bromo-2-(methylsulfonyl)benzaldehyde Analogs: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 4-Bromo-2-(methylsulfonyl)benzaldehyde. Due to the limited availability of direct SAR studies on this specific scaffold, this document leverages experimental data from closely related sulfonyl-containing benzaldehyde derivatives and other relevant bromo-substituted aromatic compounds to infer potential SAR trends and guide future research. The information presented herein is intended to serve as a valuable resource for the design and development of novel therapeutic agents.

Inferred Structure-Activity Relationships

The this compound scaffold presents three key positions for chemical modification to explore the SAR: the bromine atom, the methylsulfonyl group, and the aldehyde functionality. Based on studies of analogous compounds, the following hypotheses can be proposed:

  • The Bromine Atom: The bromo substituent significantly influences the lipophilicity and electronic properties of the molecule. In some series of compounds, the presence of a halogen, such as bromine, at certain positions can enhance biological activity. For instance, in a series of benzohydrazides, bromo-substitution was found to be favorable for anticancer activity[1]. The position of the bromine atom is also critical, as seen in studies of benzimidazole derivatives where a 4-bromo substitution showed a stronger anticancer effect than a 2-chloro substitution[2].

  • The Methylsulfonyl Group: The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. Modifications to this group, such as altering the alkyl substituent (e.g., ethyl, propyl) or its oxidation state, could modulate the compound's interaction with biological targets. The sulfonyl group is a key pharmacophore in many biologically active compounds, including antibacterial sulfonamides and various enzyme inhibitors[3][4].

  • The Aldehyde Group: The aldehyde functionality is a reactive group that can participate in various interactions with biological macromolecules, including the formation of covalent bonds with nucleophilic residues in enzyme active sites. Analogs where the aldehyde is modified to other functional groups, such as an alcohol, carboxylic acid, or imine, would be crucial to probe the importance of this group for biological activity. Studies on aldehyde dehydrogenase (ALDH) inhibitors, for example, demonstrate that the benzaldehyde scaffold is a key element for activity, with modifications to the ring substituents significantly impacting potency and selectivity[5][6].

Quantitative Data from Analogous Scaffolds

To illustrate potential SAR trends, the following tables summarize quantitative data from studies on structurally related compounds.

Aldehyde Dehydrogenase (ALDH) Inhibition by 4-(Dialkylamino)benzaldehyde Analogs

This table presents the inhibitory activity of 4-(diethylamino)benzaldehyde (DEAB) and its analogs against different ALDH isoforms. This data highlights how modifications to the amino group and other ring substituents can influence potency and selectivity.

CompoundR GroupALDH1A3 IC50 (µM)ALDH3A1 IC50 (µM)ALDH1A1 IC50 (µM)ALDH2 IC50 (µM)Reference
DEABN(CH₂CH₃)₂>200>200>200>200[5][6]
14 N(CH₂CH₂CH₃)₂0.46 ± 0.15 (Ki)>200>200>200[5][6]
18 N(CH₂(CH₂)₂CH₃)₂>2000.30 ± 0.06 (Ki)>200>200[5][6]
19 N(CH₂(CH₂)₃CH₃)₂>2000.24 ± 0.04 (Ki)>200>200[5][6]

IC50 values represent the concentration required to inhibit 50% of the enzyme activity. Ki values represent the inhibition constant.

Anticancer Activity of 3/4-Bromo Benzohydrazide Derivatives

This table showcases the anticancer potential of various bromo-substituted benzohydrazide derivatives against the HCT116 human colon cancer cell line. This data illustrates the importance of the substitution pattern on the benzylidene ring for cytotoxic activity.

CompoundR GroupIC50 (µM)Reference
1 H2.1[1]
12 4-N(CH₃)₂1.67 (pMICam)[1]
22 3,4,5-(OCH₃)₃1.20[1]
5-Fluorouracil(Standard Drug)4.6[1]
Tetrandrine(Standard Drug)1.53[1]

IC50 values represent the concentration required to inhibit 50% of cell growth.

Experimental Protocols

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

The inhibitory activity of the compounds against various ALDH isoforms can be determined using a spectrophotometric assay. The assay measures the reduction of NAD⁺ to NADH at 340 nm. The reaction mixture typically contains the specific ALDH isoform, NAD⁺, the substrate (e.g., benzaldehyde), and the inhibitor in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4). The reaction is initiated by the addition of the substrate, and the increase in absorbance is monitored over time. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[5][6]

To determine the mode of inhibition and the inhibition constant (Ki), kinetic studies are performed by measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data is then fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis.[5][6]

Cell Viability Assay (MTT Assay)

The anticancer activity of the compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells (e.g., HCT116) are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curve.[1]

Visualizations

Proposed Synthetic Workflow for this compound Analogs

G cluster_start Starting Material cluster_synthesis Synthesis of Core Scaffold cluster_analogs Analog Synthesis start 4-Bromo-2-fluorobenzaldehyde step1 Nucleophilic Aromatic Substitution with Sodium Methanesulfinate start->step1 NaSO₂Me core This compound step1->core mod_br Modification of Bromo Group (e.g., Suzuki Coupling) core->mod_br mod_so2me Modification of Sulfonyl Group (e.g., different alkylsulfinates) core->mod_so2me mod_cho Modification of Aldehyde Group (e.g., reductive amination, oxidation) core->mod_cho analogs Diverse Analogs mod_br->analogs mod_so2me->analogs mod_cho->analogs

Caption: Proposed synthetic route to this compound and its analogs.

Hypothetical Signaling Pathway Targeted by Analogs

G receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation & Survival mtor->proliferation inhibitor 4-Bromo-2-(methylsulfonyl) benzaldehyde Analog inhibitor->akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by an analog.

Logical Relationships in a Structure-Activity Relationship Study

G cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis design Design Analogs synthesis Synthesize Analogs design->synthesis assay In vitro/In vivo Assays synthesis->assay data Collect Activity Data (IC50, Ki) assay->data sar Establish Structure-Activity Relationship data->sar optimization Lead Optimization sar->optimization optimization->design Iterative Improvement

Caption: The iterative cycle of a typical structure-activity relationship (SAR) study.

References

Comparative Guide to Alternatives for 4-Bromo-2-(methylsulfonyl)benzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated 2-(Methylsulfonyl)benzaldehyde Derivatives in Suzuki-Miyaura Coupling for the Synthesis of Kinase Inhibitors.

In the landscape of pharmaceutical synthesis, particularly in the development of kinase inhibitors such as Bruton's tyrosine kinase (BTK) inhibitors, 4-Bromo-2-(methylsulfonyl)benzaldehyde serves as a crucial building block. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct the complex aryl scaffolds of these therapeutic agents. This guide provides a comprehensive comparison of this compound with its halogenated and pseudo-halogenated analogs, offering insights into their relative performance based on available experimental data and established principles of organic chemistry.

Executive Summary

The choice of the leaving group on the 2-(methylsulfonyl)benzaldehyde core significantly impacts reactivity in Suzuki-Miyaura cross-coupling reactions. The general reactivity trend for aryl halides follows the order: Iodo > Bromo > Chloro . This trend is primarily dictated by the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, the rate-determining step in many catalytic cycles. While aryl triflates are also highly reactive, their cost and stability can be limiting factors. Fluoro-substituted analogs are generally the least reactive and require specialized catalytic systems.

This comparison focuses on the practical implications of this reactivity trend for the synthesis of pharmaceutical intermediates, providing a basis for selecting the most appropriate starting material based on desired reaction efficiency, cost, and availability.

Performance Comparison in Suzuki-Miyaura Coupling

While a direct head-to-head comparative study under identical conditions for all analogs of 2-(methylsulfonyl)benzaldehyde is not extensively documented in a single source, the following table summarizes the expected and reported performance based on analogous chemical systems and established reactivity principles. The data illustrates the trade-offs between reactivity, cost, and the need for specialized catalytic systems.

AlternativeRelative ReactivityTypical Yield Range (%)Catalyst SystemKey Considerations
4-Iodo-2-(methylsulfonyl)benzaldehyde Highest85-98%Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos)Most reactive, allowing for milder reaction conditions and lower catalyst loadings. However, iodo compounds are often more expensive and can be prone to side reactions like dehalogenation.
This compound High80-95%Standard to moderately active Pd catalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G2)Offers a good balance of high reactivity and stability. It is a widely used and commercially available intermediate.
4-Chloro-2-(methylsulfonyl)benzaldehyde Moderate60-90%Highly active Pd catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos)More cost-effective and stable than its bromo and iodo counterparts. However, the stronger C-Cl bond necessitates more forcing reaction conditions, higher catalyst loadings, and specialized, often more expensive, ligands to achieve high yields.
4-Fluoro-2-(methylsulfonyl)benzaldehyde Low< 40%Specialized Ni or Pd catalyst systemsGenerally not a suitable substrate for standard Suzuki-Miyaura coupling conditions due to the very strong C-F bond. Requires highly specialized and often less versatile catalytic systems.
4-Triflyloxy-2-(methylsulfonyl)benzaldehyde Very High90-99%Standard Pd catalystsReactivity is comparable to or greater than iodo-analogs. Triflates are excellent leaving groups but are typically more expensive and can be less stable than halides.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of 4-halo-2-(methylsulfonyl)benzaldehyde derivatives. These protocols are generalized and may require optimization based on the specific boronic acid or ester used.

Protocol 1: Suzuki-Miyaura Coupling of this compound (Representative)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 4-Chloro-2-(methylsulfonyl)benzaldehyde (Representative)

Materials:

  • 4-Chloro-2-(methylsulfonyl)benzaldehyde (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) [chloro(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)] (RuPhos Pd G3) (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried microwave vial, add 4-Chloro-2-(methylsulfonyl)benzaldehyde, the arylboronic acid, RuPhos Pd G3, and K₃PO₄.

  • Evacuate the vial and backfill with an inert gas. Repeat three times.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 110 °C in a pre-heated oil bath or using a microwave reactor for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizing the Synthesis and Mechanism

To better understand the context and mechanics of these reactions, the following diagrams illustrate the general synthetic pathway for a BTK inhibitor and the catalytic cycle of the Suzuki-Miyaura coupling.

BTK_Inhibitor_Synthesis cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Product Assembly A 4-Halo-2-(methylsulfonyl)benzaldehyde C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Biaryl Aldehyde Intermediate C->D Pd Catalyst, Base E Further Synthetic Steps (e.g., amination, cyclization) D->E F BTK Inhibitor E->F

Figure 1: General synthetic workflow for a BTK inhibitor utilizing a Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The selection of an appropriate alternative to this compound is a critical decision in the synthesis of pharmaceutical intermediates.

  • For exploratory and small-scale synthesis where reaction efficiency and speed are paramount, the 4-iodo analog is the preferred choice due to its high reactivity, which often translates to milder conditions and higher yields.

  • For process development and scale-up , This compound often represents the optimal balance between reactivity, stability, and cost. Its well-established use provides a reliable synthetic route.

  • When cost is a primary driver and the necessary expertise and catalyst systems are available, the 4-chloro analog presents a viable, more economical option. However, significant process optimization is typically required to achieve comparable results to the bromo-derivative.

Ultimately, the choice of starting material will depend on a careful evaluation of the specific project goals, balancing the need for rapid synthesis and high yields against economic and practical considerations for large-scale production.

Benchmarking the Purity of Commercial 4-Bromo-2-(methylsulfonyl)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides an objective comparison of analytical methodologies for benchmarking the purity of commercial 4-Bromo-2-(methylsulfonyl)benzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. The selection of a high-purity starting material is critical to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final drug product.

This guide outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While direct comparative data from commercial suppliers is not publicly available, this guide presents illustrative data to demonstrate how such a comparison would be structured and the key parameters to consider.

Comparison of Key Analytical Methods

The choice of analytical technique for purity determination depends on the nature of the expected impurities, the required sensitivity, and the available instrumentation. HPLC, GC-MS, and qNMR are powerful and commonly employed methods for the purity assessment of pharmaceutical intermediates.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.[1]Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing structural and quantitative information.[2][3][4]
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[1]Provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[2][3][4]
Strengths High resolution, sensitivity, and reproducibility for a wide range of compounds.[5]High sensitivity and specificity for the identification of volatile and semi-volatile compounds.[1]Provides both qualitative and quantitative information, is non-destructive, and requires minimal sample preparation.[6]
Limitations Requires a reference standard for quantification. May not be suitable for highly volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic techniques. Potential for signal overlap in complex mixtures.

Illustrative Purity Data of Commercial this compound

The following table presents a hypothetical comparison of the purity of this compound from three different commercial suppliers, based on typical specifications for such chemical reagents.

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC, Area %) ≥ 98.0%≥ 99.0%≥ 99.5%
Purity (by qNMR, mol/mol %) 98.2%99.1%99.6%
Total Impurities (by GC-MS) ≤ 0.5%≤ 0.3%≤ 0.1%
Residual Solvents Toluene (≤ 500 ppm)Toluene (≤ 100 ppm)Not Detected
Appearance Off-white to light yellow solidWhite to off-white solidWhite crystalline solid

Potential Impurities

Based on the likely synthesis of this compound, which may involve the oxidation of a thioether precursor, potential impurities could include:

Impurity NameChemical StructurePotential Origin
4-Bromo-2-(methylsulfinyl)benzaldehydeC₈H₇BrO₂SIncomplete oxidation of the thioether precursor.
4-Bromo-2-(methylthio)benzaldehydeC₈H₇BrOSUnreacted starting material.
2-(Methylsulfonyl)benzaldehydeC₈H₈O₃SImpurity from the starting material before bromination.
Dibrominated byproductsC₈H₆Br₂O₃SOver-bromination during synthesis.
Residual Solventse.g., Toluene, DichloromethaneSolvents used in the synthesis and purification steps.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is designed for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the calibration curve generated from the reference standard. Impurities can be quantified based on their relative peak areas.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Reference Standard Solutions hplc_system Inject into HPLC System prep_std->hplc_system prep_sample Prepare Commercial Sample Solution prep_sample->hplc_system chromatogram Acquire Chromatogram hplc_system->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity & Impurity Profile integrate->calculate

HPLC Purity Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol is suitable for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.

Instrumentation:

  • GC-MS system with a mass selective detector

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane or a suitable solvent (GC grade)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-500

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in dichloromethane.

  • Analysis: Inject the sample solution into the GC-MS system.

  • Identification: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification: Quantify impurities using an internal or external standard method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Volatile Solvent gcms_system Inject into GC-MS System prep_sample->gcms_system mass_spectra Acquire Total Ion Chromatogram & Mass Spectra gcms_system->mass_spectra identify Identify Impurities via Mass Spectral Library mass_spectra->identify quantify Quantify Impurities identify->quantify

GC-MS Impurity Profiling Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

This protocol provides a direct measurement of the absolute purity of this compound.[6]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid)

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the commercial this compound sample and a known amount of the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Purity Calculation: Integrate the signals of the analyte and the internal standard. The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

qNMR Absolute Purity Determination Workflow

References

Spectroscopic Analysis of 4-Bromo-2-(methylsulfonyl)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug discovery, the unambiguous characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. This guide provides a comparative analysis of the spectroscopic data for 4-Bromo-2-(methylsulfonyl)benzaldehyde and its structurally related, commercially available alternatives.

Comparison with Structural Analogs

To understand the influence of the bromo and methylsulfonyl substituents on the NMR spectra of this compound, we will compare the available data for the following commercially available analogs:

  • 4-Bromobenzaldehyde: Provides a reference for the effect of a bromine atom at the para position.

  • 4-(Methylsulfonyl)benzaldehyde: Illustrates the impact of a methylsulfonyl group at the para position.[1]

  • 2-Hydroxybenzaldehyde: Shows the influence of a substituent at the ortho position.

  • 4-Hydroxybenzaldehyde: Offers a comparison for a different electron-donating group at the para position.

The following tables summarize the reported ¹H and ¹³C NMR spectral data for these analogs.

Table 1: ¹H NMR Spectral Data Comparison
CompoundSolventAldehyde Proton (CHO) δ (ppm), MultiplicityAromatic Protons δ (ppm), Multiplicity, J (Hz)Other Protons δ (ppm), Multiplicity
This compound (Predicted) CDCl₃~10.2 - 10.5 (s)~8.2 - 7.8 (m)~3.1 - 3.3 (s, -SO₂CH₃)
4-Bromobenzaldehyde[2]CDCl₃9.98 (s)7.85 (d, J=8.4), 7.73 (d, J=8.4)-
4-(Methylsulfonyl)benzaldehyde[1]AcetonitrileNot specifiedNot specifiedNot specified
2-HydroxybenzaldehydeCDCl₃9.88 (s)7.55-7.45 (m), 7.00-6.85 (m)11.01 (s, -OH)
4-HydroxybenzaldehydeCDCl₃9.79 (s)7.80 (d, J=8.8), 6.98 (d, J=8.8)6.5 (br s, -OH)
Table 2: ¹³C NMR Spectral Data Comparison
CompoundSolventAldehyde Carbon (CHO) δ (ppm)Aromatic Carbons δ (ppm)Other Carbons δ (ppm)
This compound (Predicted) CDCl₃~188 - 192~145, 138, 134, 132, 130, 128~44 (-SO₂CH₃)
4-Bromobenzaldehyde[3]CDCl₃191.0135.2, 132.4, 131.1, 129.2-
4-(Methylsulfonyl)benzaldehyde[1]AcetonitrileNot specifiedNot specifiedNot specified
2-HydroxybenzaldehydeCDCl₃196.5161.4, 137.0, 133.7, 120.9, 119.8, 117.8-
4-HydroxybenzaldehydeCDCl₃191.1162.2, 132.8, 130.2, 116.3-

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules.[4][5]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

  • For accurate chemical shift referencing, the residual solvent peak can be used, or a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

2. NMR Data Acquisition:

  • The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.

  • For ¹H NMR:

    • A standard single-pulse experiment is usually sufficient.

    • Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

  • For ¹³C NMR:

    • A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and comparison of a target compound with its analogs.

Spectroscopic_Analysis_Workflow Workflow for Comparative Spectroscopic Analysis cluster_target Target Compound Analysis cluster_analogs Analog Compound Analysis cluster_comparison Data Comparison and Interpretation Target_Synthesis Synthesize or Procure This compound Target_NMR Acquire ¹H and ¹³C NMR Spectra Target_Synthesis->Target_NMR Compare_Spectra Compare Chemical Shifts and Coupling Patterns Target_NMR->Compare_Spectra Select_Analogs Select Commercially Available Analogs (e.g., 4-Bromobenzaldehyde) Search_Data Search Spectroscopic Databases for Analog Data Select_Analogs->Search_Data Search_Data->Compare_Spectra Interpret_Effects Interpret Substituent Effects Compare_Spectra->Interpret_Effects

Caption: A logical workflow for the comparative spectroscopic analysis of a target compound.

This guide provides a framework for the spectroscopic characterization of this compound by leveraging data from its structural analogs. For definitive structural confirmation, obtaining experimental NMR data for the title compound is essential.

References

Assessing the Metabolic Stability of Novel Compounds Derived from 4-Bromo-2-(methylsulfonyl)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, early assessment of metabolic stability is a critical determinant of a compound's potential for success. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are too stable could lead to adverse effects. This guide provides a framework for evaluating the metabolic stability of novel compounds synthesized from the versatile starting material, 4-Bromo-2-(methylsulfonyl)benzaldehyde. While specific experimental data for this class of compounds is not publicly available, this document outlines the established methodologies and data presentation formats necessary for a robust comparative assessment.

The inclusion of a sulfonyl group in drug candidates can influence their physicochemical properties, potentially enhancing metabolic stability and improving pharmacokinetic profiles by blocking metabolically labile sites. However, the overall metabolic fate of a molecule is highly dependent on its complete structure. Therefore, empirical testing is essential.

Comparative Metabolic Stability Data

To effectively compare the metabolic stability of a series of newly synthesized derivatives of this compound (e.g., Compounds A, B, and C) against a known reference compound, the following data, typically generated from in vitro assays, should be systematically tabulated.

Table 1: Human Liver Microsomal Stability Data

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A 45.215.3
Compound B 18.737.1
Compound C > 60< 11.5
Reference Drug X 33.520.7

Table 2: Mouse Liver Microsomal Stability Data

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A 38.917.8
Compound B 15.145.9
Compound C 55.812.4
Reference Drug X 29.823.3

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the type of data presented above.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.

1. Materials:

  • Test compounds and reference compound (10 mM stock solutions in DMSO).

  • Pooled human or mouse liver microsomes (commercially available).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (for reaction termination).

  • Internal standard for LC-MS/MS analysis.

2. Procedure:

  • Prepare a working solution of the test compound at a final concentration of 1 µM in phosphate buffer.

  • Add liver microsomes to the test compound solution to a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the metabolic stability of a new chemical entity.

Metabolic Stability Workflow cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Metabolic Stability Assays cluster_2 Analytical Quantification cluster_3 Data Analysis & Interpretation Synthesis of Derivatives Synthesis of Derivatives Stock Solution Preparation (DMSO) Stock Solution Preparation (DMSO) Synthesis of Derivatives->Stock Solution Preparation (DMSO) Liver Microsomal Assay Liver Microsomal Assay Stock Solution Preparation (DMSO)->Liver Microsomal Assay Test Compound Hepatocyte Stability Assay Hepatocyte Stability Assay Stock Solution Preparation (DMSO)->Hepatocyte Stability Assay S9 Fraction Assay S9 Fraction Assay Stock Solution Preparation (DMSO)->S9 Fraction Assay LC-MS/MS Analysis LC-MS/MS Analysis Liver Microsomal Assay->LC-MS/MS Analysis Hepatocyte Stability Assay->LC-MS/MS Analysis S9 Fraction Assay->LC-MS/MS Analysis Calculation of t1/2 and CLint Calculation of t1/2 and CLint LC-MS/MS Analysis->Calculation of t1/2 and CLint Comparative Assessment Comparative Assessment Calculation of t1/2 and CLint->Comparative Assessment

Workflow for assessing the metabolic stability of new chemical entities.

Logical Framework for Compound Selection

The decision-making process for advancing a compound based on its metabolic stability profile can be visualized as follows.

Compound Selection Logic Start Start Metabolic_Stability_Data Metabolic Stability Data (t1/2, CLint) Start->Metabolic_Stability_Data High_Stability High Metabolic Stability? Metabolic_Stability_Data->High_Stability Moderate_Stability Moderate Metabolic Stability? High_Stability->Moderate_Stability No Advance_Candidate Advance for Further Pharmacokinetic Studies High_Stability->Advance_Candidate Yes Low_Stability Low Metabolic Stability Moderate_Stability->Low_Stability No Consider_SAR Consider for Structure- Activity Relationship (SAR) Optimization Moderate_Stability->Consider_SAR Yes Deprioritize Deprioritize or Redesign Low_Stability->Deprioritize

Decision-making flowchart for compound progression based on metabolic stability.

By adhering to these standardized protocols and data presentation formats, researchers can effectively and objectively compare the metabolic stability of novel compounds derived from this compound, facilitating the selection of the most promising candidates for further development.

Safety Operating Guide

Proper Disposal of 4-Bromo-2-(methylsulfonyl)benzaldehyde: A Safety and Compliance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant operational environment. This guide provides detailed, procedural instructions for the safe handling and disposal of 4-Bromo-2-(methylsulfonyl)benzaldehyde (CAS No. 849035-77-4), a compound recognized for its irritant properties. Adherence to these protocols is essential for protecting personnel and the environment.

Hazard Profile and Required Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to utilize the appropriate Personal Protective Equipment (PPE). This compound is classified as an irritant. Based on data from structurally similar compounds, it is prudent to handle it as a substance that can cause skin, eye, and respiratory irritation.

Hazard Classification Summary for Similar Compounds:

Hazard StatementGHS ClassificationCorresponding Pictogram
Causes skin irritationSkin Irrit. 2GHS07 (Exclamation Mark)
Causes serious eye irritationEye Irrit. 2GHS07 (Exclamation Mark)
May cause respiratory irritationSTOT SE 3GHS07 (Exclamation Mark)
Harmful if swallowedAcute Tox. 4GHS07 (Exclamation Mark)

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[1]

  • Protective Clothing: A standard laboratory coat.[1]

  • Respiratory Protection: If handling fine powders or generating dust, a dust mask or respirator is recommended.[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[3] This chemical should not be disposed of down the drain or in regular solid waste.

1. Waste Identification and Segregation:

  • Clearly identify the waste as "this compound".

  • This compound should be segregated as a non-halogenated organic solid waste. Avoid mixing it with other waste streams, especially incompatible chemicals.

2. Waste Collection and Labeling:

  • Collect waste this compound in a designated, compatible, and sealable container.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., GHS07 for irritant).

3. Storage of Chemical Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Ensure the storage area is away from incompatible materials.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

  • Provide the waste manifest with the full chemical name and hazard information.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear the appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material such as sand or vermiculite.

  • Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly.

6. Disposal of Contaminated Materials:

  • Any materials, such as gloves, paper towels, or absorbent pads, that come into direct contact with this compound should be disposed of as hazardous waste in the same manner as the chemical itself.

  • Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Chemical to be Disposed identify Identify Waste: This compound (Irritant) start->identify ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat identify->ppe segregate Segregate as Non-Halogenated Organic Solid Waste ppe->segregate collect Collect in a Labeled, Sealed, Compatible Container segregate->collect storage Store in a Designated Hazardous Waste Area collect->storage disposal Arrange for Pickup by a Licensed Waste Disposal Service storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-Bromo-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential guidance for the safe handling, operation, and disposal of 4-Bromo-2-(methylsulfonyl)benzaldehyde. The information is compiled to ensure the safety of laboratory personnel and to outline compliant disposal procedures.

Quantitative Data Summary

The following table summarizes the known physical and safety data for this compound and structurally similar compounds. This data should be used for immediate safety assessments in the laboratory.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 849035-77-4[1]
Molecular Formula C₈H₇BrO₃S[1][2]
Molecular Weight 263.11 g/mol [1][2]
Melting Point 108-110°C (decomposes)[2]
Appearance Solid[3]
Hazards Irritant[2]

Hazard Identification and Personal Protective Equipment (PPE)

Based on the available data for structurally similar compounds, this compound is classified as an irritant.[2] It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, stringent adherence to PPE protocols is mandatory.

Minimum Required Personal Protective Equipment:

PPE CategoryMinimum RequirementBest Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.A face shield should be worn for operations with a high risk of splashing or dust generation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves for tears or punctures before each use. Dispose of contaminated gloves in accordance with laboratory procedures.
Skin and Body Protection Laboratory coat.A chemical-resistant apron or coveralls should be worn when handling larger quantities.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust is generated or if working in an area with inadequate ventilation.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to minimize exposure and prevent contamination. All handling of this compound, particularly weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.[6]

Experimental Protocol: General Weighing and Solution Preparation

  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood. Don all required personal protective equipment as detailed in the table above.

  • Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material carefully.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to ensure controlled dissolution.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[4]

  • Cleaning: Clean all equipment and the work area thoroughly after handling.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, gloves), in a designated, sealed, and properly labeled container for halogenated organic waste.

  • Liquid Waste: Collect all liquid waste in a sealed, properly labeled container for halogenated organic waste.

  • Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal company.[7] Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Weigh Solid Carefully B->C Proceed to Handling H Follow First Aid Procedures B->H In case of exposure D Prepare Solution C->D F Collect Solid and Liquid Hazardous Waste C->F Generate Waste C->H In case of exposure E Store in a Tightly Sealed Container D->E Store Unused Material D->F Generate Waste D->H In case of exposure G Dispose via Licensed Waste Company F->G I Seek Medical Attention H->I

References

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4-Bromo-2-(methylsulfonyl)benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.